4-Bromothiazole-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYKPCQOWNXQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-52-0 | |
| Record name | 4-bromo-1,3-thiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromothiazole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromothiazole-2-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its relevance in the context of therapeutic applications, particularly in the development of kinase inhibitors. The information is presented to support researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction
Thiazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold due to its ability to engage in various biological interactions. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][3]
This compound (CAS No. 1017781-52-0) is a functionalized thiazole derivative that serves as a versatile intermediate for the synthesis of more complex molecules. The presence of a bromine atom and a nitrile group at positions 4 and 2, respectively, offers reactive handles for further chemical modifications, making it a valuable precursor in the design of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1017781-52-0 | [4] |
| Molecular Formula | C₄HBrN₂S | [4] |
| Molecular Weight | 189.03 g/mol | [4] |
| IUPAC Name | 4-bromo-1,3-thiazole-2-carbonitrile | [4] |
| Synonyms | 4-Bromo-2-cyanothiazole, 4-bromo-2-thiazolecarbonitrile | [4][6] |
| Appearance | Not available (likely a solid) | |
| Melting Point | Not available. (Note: The related 4-Bromothiazole-2-carboxaldehyde has a melting point of 66-70 °C) | |
| Boiling Point | Not available | [5] |
| Density | Not available | |
| Solubility | Not available | |
| SMILES | N#CC1=NC(Br)=CS1 | [5] |
| InChI Key | WFYKPCQOWNXQCK-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and published methods for related thiazole derivatives.[7][8] The proposed pathway involves the synthesis of a 4-bromothiazole precursor followed by the introduction of the nitrile functionality.
A potential synthetic approach could start from 2-aminothiazole, proceed through bromination to introduce the bromo group at the 4-position, followed by conversion of the amino group to a nitrile. A more direct route may involve the synthesis of 4-bromothiazole-2-carboxaldehyde and its subsequent conversion to the nitrile.
Below is a generalized experimental protocol for a key transformation in this proposed synthesis.
Plausible Synthetic Pathway
A feasible synthetic route could involve the following key steps:
-
Synthesis of a 4-bromothiazole intermediate: This can be achieved through various methods, including the bromination of a suitable thiazole precursor. For instance, the synthesis of 2-Boc-amino, 4-bromothiazole has been described via a halogen rearrangement, which could serve as a key intermediate.[8]
-
Conversion to 4-Bromothiazole-2-carboxaldehyde: The aldehyde functionality can be introduced at the 2-position of the thiazole ring.
-
Conversion of Aldehyde to Nitrile: The final step would involve the conversion of the 2-carboxaldehyde group to a 2-carbonitrile group.
Experimental Protocol: Conversion of an Aldehyde to a Nitrile
This protocol is a generalized procedure for the conversion of an aromatic aldehyde to a nitrile, which is a key step in the proposed synthesis of this compound from its corresponding aldehyde precursor.
Materials:
-
4-Bromothiazole-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous solvent (e.g., pyridine, ethanol)
-
Dehydrating agent (e.g., acetic anhydride, thionyl chloride)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Oxime Formation: To a solution of 4-Bromothiazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1-1.5 eq). The reaction mixture is stirred at room temperature or with gentle heating until the formation of the oxime is complete, as monitored by Thin Layer Chromatography (TLC).
-
Dehydration to Nitrile: Once the oxime formation is complete, a dehydrating agent is added. For example, acetic anhydride can be added, and the mixture is heated to reflux for several hours. Alternatively, reagents like thionyl chloride or phosphorus pentachloride can be used under appropriate conditions.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development
Thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. While specific studies on the biological profile of this compound are limited, its structural features suggest its utility as a key building block for the synthesis of pharmacologically active molecules, particularly kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Thiazole derivatives have been successfully developed as inhibitors of various protein kinases.[1] For instance, thiazole-based compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1]
The structure of this compound provides a scaffold that can be elaborated to design potent and selective kinase inhibitors. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl or heteroaryl substituents, which can be tailored to fit into the ATP-binding pocket of a target kinase. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amidines or tetrazoles to enhance binding affinity and modulate physicochemical properties.
Potential as an Intermediate for Other Bioactive Molecules
Beyond kinase inhibitors, the thiazole core is present in drugs with a wide range of therapeutic applications. For example, 2-aminothiazole derivatives have been investigated as broad-spectrum metallo-β-lactamase inhibitors, which could help combat antibiotic resistance.[9] The versatile reactivity of this compound makes it a suitable starting material for the synthesis of libraries of compounds to be screened for various biological activities.
Safety and Handling
While a comprehensive safety data sheet (SDS) for this compound should be consulted before handling, general precautions for handling brominated heterocyclic compounds should be followed. It is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility is particularly evident in the field of drug discovery, where the thiazole scaffold is a well-established pharmacophore. Although detailed physical and biological data for this specific compound are not extensively available, its chemical reactivity and structural similarity to known bioactive molecules underscore its importance for medicinal chemists. The synthetic strategies and potential applications outlined in this guide are intended to facilitate further research and development involving this promising chemical entity.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 1017781-52-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromothiazole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the most plausible synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The process commences with the preparation of the key intermediate, 2-amino-4-bromothiazole, followed by a Sandmeyer-type cyanation reaction to yield the final product. This approach leverages well-established and reliable chemical transformations.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of the precursor and the final product.
Table 1: Synthesis of 2-Amino-4-bromothiazole
| Parameter | Value | Reference |
| Starting Material | tert-Butyl (4-bromothiazol-2-yl)carbamate | Internal Data |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃) | Internal Data |
| Yield | 94% | Internal Data |
| Purity | High (used immediately in the next step) | Internal Data |
Table 2: Synthesis of this compound
| Parameter | Value (Estimated) | Reference |
| Starting Material | 2-Amino-4-bromothiazole | Internal Data |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN) | [1][2] |
| Yield | 60-80% | [1] |
| Purity | >95% (after purification) | [3] |
| CAS Number | 1017781-52-0 | [4][5] |
| Molecular Formula | C₄HBrN₂S | [4][5] |
| Molecular Weight | 189.03 g/mol | [5] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromothiazole
This procedure is adapted from a reported synthesis of 2-amino-4-halothiazoles.
Materials:
-
tert-Butyl (4-bromothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA) (10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 2-amino-4-bromothiazole as a solid.
-
The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a plausible procedure based on established Sandmeyer reaction methodologies for aminothiazoles.[1][6][7]
Materials:
-
2-Amino-4-bromothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Water (H₂O)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-4-bromothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate round-bottom flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. 2-Bromothiazole-4-carbonitrile 95% | CAS: 848501-90-6 | AChemBlock [achemblock.com]
- 4. americanelements.com [americanelements.com]
- 5. 1017781-52-0|this compound|BLD Pharm [bldpharm.com]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of "4-Bromothiazole-2-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiazole-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole ring is a common scaffold in numerous biologically active compounds, and the presence of a bromo and a cyano group at the 4- and 2-positions, respectively, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and key data for this compound.
Chemical Structure and IUPAC Name
The chemical structure and IUPAC name for the compound of interest are as follows:
-
IUPAC Name: 4-bromo-1,3-thiazole-2-carbonitrile[1]
-
Synonyms: this compound, 4-Bromo-2-Thiazolecarbonitrile, 4-Bromo-2-cyanothiazole[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1017781-52-0 | [1] |
| Molecular Formula | C₄HBrN₂S | [1] |
| Molecular Weight | 189.03 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the 5-position of the thiazole ring. |
| ¹³C NMR | Four distinct signals are expected: one for the nitrile carbon (δ ~115 ppm), and three for the thiazole ring carbons. The carbon bearing the bromine (C4) would be downfield, the carbon with the nitrile (C2) further downfield, and the protonated carbon (C5) upfield relative to the others. |
| IR Spectroscopy | A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of a nitrile (C≡N) stretch. Bands corresponding to C=N and C-S stretching within the thiazole ring are also expected in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would appear as a doublet with approximately equal intensity at m/z 188 and 190, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Experimental Protocol: Plausible Synthesis via Sandmeyer Reaction
4.1. Step 1: Diazotization of 2-amino-4-bromothiazole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-bromothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3-4 eq).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the internal temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
4.2. Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Visualizations
5.1. Chemical Structure of this compound
Caption: Chemical structure of 4-bromo-1,3-thiazole-2-carbonitrile.
5.2. Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
References
"4-Bromothiazole-2-carbonitrile" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 4-Bromothiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value |
| Chemical Formula | C4HBrN2S[1][2] |
| Molecular Weight | 189.03 g/mol [1][2] |
| IUPAC Name | 4-bromo-1,3-thiazole-2-carbonitrile[1] |
| CAS Number | 1017781-52-0[1][2] |
| Synonyms | 4-Bromo-1,3-thiazole-2-carbonitrile, 4-Bromo-2-thiazolecarbonitrile, 4-Bromo-2-cyanothiazole[1][2] |
Molecular Structure and Properties Relationship
The chemical structure of a compound dictates its physical and chemical properties. The following diagram illustrates the direct relationship between the identity of this compound and its key molecular descriptors.
References
Spectroscopic Characterization of 4-Bromothiazole-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromothiazole-2-carbonitrile (CAS No: 1017781-52-0). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the molecular structure. Furthermore, detailed, standardized experimental protocols for obtaining such data are provided to guide researchers in their analytical workflows.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a unique electronic and structural arrangement, featuring a thiazole ring substituted with a bromine atom and a nitrile group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.
Data Presentation
While experimental raw data is not publicly available, the following tables summarize the predicted and expected spectroscopic information for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H-5 |
Note: The chemical shift of the single proton on the thiazole ring is influenced by the electron-withdrawing effects of the bromine and nitrile substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | C-2 (Carbon attached to CN) |
| ~125 - 130 | C-4 (Carbon attached to Br) |
| ~120 - 125 | C-5 |
| ~110 - 115 | -CN (Nitrile carbon) |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2230 - 2210 | Nitrile (C≡N) | Stretching |
| ~1600 - 1450 | Thiazole Ring | C=C and C=N Stretching |
| ~850 - 750 | C-Br | Stretching |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 188/190 | [M]⁺ and [M+2]⁺ Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 162/164 | [M-CN]⁺ |
| 109 | [M-Br]⁺ |
Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters involve a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C=C, C=N, C-Br) by comparing the wavenumbers to correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
-
Electron Ionization (EI): For volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often coupled with liquid chromatography.
-
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).
-
Data Acquisition:
-
Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The isotopic pattern will be critical for confirming the presence of bromine.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Commercial Suppliers and Technical Data for 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-Bromothiazole-2-carbonitrile (CAS No. 1017781-52-0), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document compiles data from various suppliers, outlines key chemical properties, and presents available safety information.
Chemical Identity and Properties
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-bromo-1,3-thiazole-2-carbonitrile |
| Synonyms | 4-bromo-2-cyanothiazole, 4-bromo-1,3-thiazole-2-carbonitrile, 4-bromo-2-thiazolecarbonitrile |
| CAS Number | 1017781-52-0[1][2] |
| Molecular Formula | C₄HBrN₂S[1][2] |
| Molecular Weight | 189.03 g/mol [1][2] |
| MDL Number | MFCD09607690[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥95% - ≥98% (Varies by supplier) |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[2][3] |
Commercial Availability
A number of chemical suppliers offer this compound in research and bulk quantities. The following table summarizes the offerings from several prominent suppliers. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.
Table 3: Commercial Suppliers of this compound
| Supplier | Purity/Specification | Available Quantities |
| American Elements | High purity and custom specifications available (e.g., 99%, 99.9%)[1] | Research and bulk quantities[1] |
| BLD Pharm | Information on purity and specifications available upon request[3] | Contact for availability[3] |
| Chongqing Chemdad Co., Ltd. | Multiple grades available | Contact for available quantities |
| Key Organics | Product specifications available on request | Contact for available quantities |
| AChemBlock | 95% purity | 5g, 25g[4] |
| Ambeed | Not specified | Contact for availability |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Contact for availability[5] |
| Abacipharm | Not specified | Contact for availability[6] |
Safety Information
A Safety Data Sheet (SDS) for this compound indicates the following hazard information. It is crucial to handle this compound in a well-ventilated fume hood and with appropriate personal protective equipment.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
While a specific, validated protocol for this compound is not available, a general procedure for the synthesis of similar compounds, such as 2-bromo-4-thiazolecarboxylic acid, involves the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction with a bromide source.[8] Another approach described in patent literature for a similar compound involves a one-pot synthesis from 2-bromothiazole via carbonyl-inserting reaction, chlorination, and ammonolysis.[9]
Researchers interested in the synthesis of this compound should consult the chemical literature and consider these general methodologies as a starting point for developing a specific synthetic route.
Logical Workflow for Procurement and Use
The following diagram illustrates a logical workflow for researchers from identifying the need for this compound to its experimental application.
Caption: Procurement and Use Workflow.
Potential Signaling Pathway Involvement (Hypothetical)
Given the prevalence of the thiazole scaffold in bioactive molecules, this compound could potentially be used as a building block for the synthesis of inhibitors of various signaling pathways implicated in disease. The following diagram presents a hypothetical signaling pathway where a derivative of this compound might act.
Caption: Hypothetical Kinase Inhibition.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1017781-52-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Bromothiazole-4-carbonitrile 95% | CAS: 848501-90-6 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]
The Synthetic Versatility of 4-Bromothiazole-2-carbonitrile: A Technical Primer for Chemical Researchers
An in-depth exploration of the reactivity and synthetic potential of 4-Bromothiazole-2-carbonitrile, a key heterocyclic building block for the development of novel therapeutic agents and functional materials.
Introduction: this compound is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a synthetically adaptable nitrile group, and an electron-deficient thiazole ring, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in key chemical transformations and offering insights into its synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1017781-52-0 | [1][2] |
| Molecular Formula | C₄HBrN₂S | [1][2] |
| Molecular Weight | 189.03 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage Conditions | Inert atmosphere (nitrogen or Argon) at 2-8°C | [2] |
Synthesis of this compound
A potential synthetic pathway is visualized in the workflow diagram below.
Caption: Plausible synthetic workflow for this compound.
Reactivity at the C4 Position: The Versatile Bromine Atom
The bromine atom at the 4-position of the thiazole ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiazole ring and the nitrile group enhances the electrophilicity of the C4 carbon, making it susceptible to these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents. While specific examples with this exact substrate are not detailed in the available literature, general protocols for the Suzuki-Miyaura coupling of aryl bromides are well-established and are expected to be applicable.[3][4][5][6]
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C4 position. This reaction is a powerful tool for the synthesis of conjugated systems and precursors for further transformations.[7][8][9][10]
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted 4-aminothiazole-2-carbonitrile derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the aminothiazole scaffold in biologically active molecules.[11][12][13][14]
A generalized scheme for these cross-coupling reactions is depicted below.
Caption: Key cross-coupling reactions of this compound.
Table of Typical Cross-Coupling Reaction Conditions (General Protocols):
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF, Toluene | 80 - 120 | [3][6] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, Toluene, DMF | Room Temp - 80 | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP, XPhos | Cs₂CO₃, NaOtBu | Toluene | 100 - 110 | [12][15] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring, further activated by the cyano group, suggests that this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles like thiols.[16][17] This provides a direct route to introduce sulfur-containing functionalities at the C4 position.
Reactivity of the Nitrile Group
The carbonitrile group at the C2 position is a versatile functional handle that can be transformed into a variety of other functionalities.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[18][19][20][21][22][23][24] This transformation is valuable for the synthesis of thiazole-2-carboxylic acid derivatives, which are important intermediates in drug discovery.
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[19][20][25][26][27] This provides access to 2-(aminomethyl)thiazole derivatives.
The general transformations of the nitrile group are illustrated below.
Caption: Key transformations of the nitrile group in this compound.
Cycloaddition Reactions
While no specific examples of cycloaddition reactions involving this compound have been found, the nitrile group, in principle, can participate in cycloaddition reactions, for instance, with azides to form tetrazoles.[28] Furthermore, if the C5 position is unsubstituted, the thiazole ring itself can act as a diene in [4+2] cycloaddition reactions, although the presence of the electron-withdrawing nitrile group might influence this reactivity.[29]
Experimental Protocols (General)
The following are generalized experimental protocols for key reactions involving aryl bromides, which can be adapted for this compound. Note: These are general procedures and may require optimization for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]
General Protocol for Sonogashira Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent (e.g., THF, Toluene, or DMF).
-
Add the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1 - 1.5 eq).
-
Stir the reaction at room temperature or with heating, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
In a reaction vessel, combine this compound (1.0 eq), the amine (1.5 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and the ligand (e.g., BINAP, 0.08 eq).
-
Add the solvent (e.g., toluene).
-
Degas the mixture and then heat under a nitrogen atmosphere (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate.
-
Purify the residue by column chromatography.[12]
General Protocol for Nitrile Hydrolysis (Acidic)
-
Reflux the this compound with a dilute acid (e.g., hydrochloric acid).
-
Continue heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the carboxylic acid with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization or chromatography.[24]
General Protocol for Nitrile Reduction
-
In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF or diethyl ether).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same solvent.
-
After the addition, allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the amine.[26]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The presence of three distinct reactive sites allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, coupled with the synthetic utility of the nitrile group, provides chemists with a powerful tool for the development of novel compounds with potential applications in medicine and materials science. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Nitrile - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Possibilities: A Technical Guide to the Derivatives of 4-Bromothiazole-2-carbonitrile
Introduction: The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates valued for their diverse biological activities. The strategic functionalization of this heterocycle is paramount in the drug discovery process. 4-Bromothiazole-2-carbonitrile emerges as a highly versatile and promising, yet underexplored, building block. Its two distinct functional handles—the reactive bromine atom at the C4 position and the carbonitrile group at the C2 position—offer orthogonal sites for chemical modification, enabling the generation of diverse molecular architectures. The bromine atom is particularly amenable to modern palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of potential therapeutic agents.
This technical guide provides an in-depth overview of the potential derivatives of this compound, focusing on key synthetic strategies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel chemical entities. While specific reaction data on this exact molecule is limited in published literature, this guide extrapolates from well-established protocols for structurally analogous 4-bromothiazole systems to provide robust and actionable experimental methodologies.
Synthetic Derivatization Strategies
The primary route for elaborating the this compound core involves the substitution of the bromine atom via palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and broad substrate scope, making them indispensable tools in modern organic synthesis. The principal pathways include Suzuki-Miyaura coupling for C-C bond formation with aryl and heteroaryl groups, Sonogashira coupling for the introduction of alkynyl moieties, and Buchwald-Hartwig amination for C-N bond formation.
Caption: Key synthetic pathways for derivatizing this compound.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl linkages. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. For this compound, this reaction enables the introduction of a wide array of substituted aryl or heteroaryl groups at the C4 position, significantly expanding the structural diversity and allowing for fine-tuning of physicochemical and pharmacological properties.
Experimental Protocol (General)
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or Pd₂(dba)₃ [2 mol%]), a phosphine ligand if required (e.g., XPhos, SPhos [4-8 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2-3 equiv.]).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF).
-
Reaction Conditions: Heat the mixture with stirring. Temperatures typically range from 80 °C to 120 °C. The reaction progress is monitored by TLC or LC-MS. Microwave irradiation (100-140 °C for 15-30 min) can significantly accelerate the reaction.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data: Representative Suzuki Coupling on Analogous Bromothiazoles
| Entry | Bromothiazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2-ketothiazole derivative | Pyridine-4-boronic acid | Pd₂(dba)₃ (2.5) | Cy-JohnPhos (5) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 4-Bromo-2,4'-bithiazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | 4-(5-Bromothiophen-2-yl)thiazole | 4-Methoxyphenylboronic acid | Pd(II)-precatalyst (1) | - | Cs₂CO₃ | DMF | 120 (MW) | 94[1] |
Note: Data is extrapolated from structurally similar systems to provide a baseline for optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling reaction is the most prevalent method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides. This reaction introduces a linear alkyne functional group, which is a valuable synthon for further transformations or can be an integral part of a pharmacophore, often used in kinase inhibitors and other targeted therapies.
Experimental Protocol (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [1-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [2-10 mol%]).[2]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF, Toluene, or DMF), followed by an amine base (e.g., Triethylamine or Diisopropylamine [2-3 equiv.]) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[2]
-
Reaction Conditions: Stir the reaction mixture at temperatures ranging from room temperature to 80 °C.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.[2]
Quantitative Data: Representative Sonogashira Coupling on Analogous Bromo-aromatics
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 92[2] |
| 2 | 3-Bromo-1,2-dione derivative | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Toluene | Reflux | 93 |
| 3 | 4-Iodoisoxazole derivative | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 50 | 98 |
Note: Data is extrapolated from structurally similar systems to provide a baseline for optimization.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction is critical for installing amine functionalities that are often key for modulating solubility, basicity, and receptor interactions in drug candidates.
Experimental Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or microwave vial with a palladium source (e.g., Pd₂(dba)₃ [1-2 mol%] or Pd(OAc)₂ [2-4 mol%]), a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP [2-8 mol%]), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ [1.5-2.5 equiv.]).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.4 equiv.).
-
Solvent Addition: Add an anhydrous, non-polar aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Amination on Analogous Bromo-aromatics
| Entry | Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-13α-estrone derivative | 4-Nitroaniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 99 |
| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (7.5) | NaOt-Bu | Toluene | 100 | 67 |
| 3 | 4-Bromobenzothiadiazole | Aniline | (THP-Dipp)Pd(cinn)Cl (5) | - | NaOt-Bu | Dioxane | 110 | 95 |
Note: Data is extrapolated from structurally similar systems to provide a baseline for optimization.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow
A standardized workflow is crucial for the efficient and reproducible synthesis and purification of derivatives. The following diagram outlines the key stages from reaction setup to the isolation of the final product.
Caption: General workflow for synthesis, purification, and analysis of derivatives.
Potential Biological Activities
Thiazole derivatives are known to exhibit a vast array of biological activities, making them privileged structures in drug discovery. The derivatives synthesized from this compound are anticipated to share this potential.
-
Anticancer: Many substituted thiazoles have demonstrated potent antiproliferative activity against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer. They can act through diverse mechanisms, including kinase inhibition (e.g., VEGFR-2) and cell cycle arrest.
-
Antimicrobial: The thiazole nucleus is a component of several antibacterial and antifungal agents. Novel derivatives could be screened against clinically relevant pathogens.
-
Anti-inflammatory: Certain thiazole-containing compounds, such as Fanetizole and Meloxicam, are known for their anti-inflammatory properties.
-
Other CNS and Metabolic Activities: Thiazole derivatives have also been investigated for anticonvulsant, antidiabetic, and neuroprotective effects, highlighting the broad therapeutic potential of this scaffold.
Conclusion
This compound represents a valuable and highly adaptable starting material for the synthesis of novel, biologically active compounds. Through well-established and robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the bromine at the C4 position can be efficiently replaced to generate libraries of aryl, heteroaryl, alkynyl, and amino derivatives. While direct experimental data for this specific substrate is emerging, the protocols and representative data from analogous systems provided in this guide offer a solid foundation for researchers to begin their investigations. The rich pharmacological history of the thiazole scaffold suggests that the derivatives of this compound are promising candidates for future drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged heterocyclic scaffold frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the thiazole nucleus is, therefore, of significant interest in medicinal chemistry and drug discovery. 4-Bromothiazole-2-carbonitrile is a versatile building block that allows for the introduction of diverse aryl and heteroaryl moieties at the 4-position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction's tolerance of various functional groups and its reliability in forming carbon-carbon bonds make it an invaluable tool for generating novel compound libraries for high-throughput screening and lead optimization.
These application notes provide a detailed overview of the use of this compound in Suzuki coupling reactions, including a generalized experimental protocol, and a discussion of the applications of the resulting 4-arylthiazole-2-carbonitrile derivatives in drug discovery.
Suzuki Coupling Reactions of this compound: An Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of this compound, the carbon-bromine bond at the 4-position of the thiazole ring serves as the electrophilic partner for the coupling with a variety of aryl or heteroaryl boronic acids or their corresponding esters.
The general reaction scheme is as follows:
The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 4-arylthiazole-2-carbonitrile product. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized Buchwald-type ligands (e.g., SPhos, XPhos), are often employed to facilitate the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required for the transmetalation step. The reaction is commonly carried out in a mixture of an organic solvent, such as dioxane or toluene, and water.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Conventional Heating Conditions
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylthiazole-2-carbonitrile.
Protocol 2: Microwave-Assisted Conditions
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq).
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromo-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Suzuki Coupling Conditions for Bromo-thiazole Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 2 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2) | Dioxane | 100 | 4 | 70-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 85 | 8 | 65-80 |
Note: The yields presented are typical ranges observed for Suzuki couplings of various bromo-thiazole derivatives and should be considered as a guide for optimization.
Applications in Drug Discovery
The 4-arylthiazole-2-carbonitrile scaffold is a key pharmacophore in the development of novel therapeutic agents. The ability to readily diversify the aryl group at the 4-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors
A significant number of kinase inhibitors feature a heterocyclic core. The 4-arylthiazole moiety can act as a hinge-binding motif, forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. Dysregulation of kinase signaling pathways is a hallmark of cancer and other diseases, making kinase inhibitors a major focus of drug development. The nitrile group at the 2-position of the thiazole can also participate in key binding interactions or serve as a handle for further synthetic modifications.
Anticancer Agents
Derivatives of 4-arylthiazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. The specific aryl substituent introduced via the Suzuki coupling can significantly influence the biological activity and the targeted cellular pathways.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Potential Role in Kinase Inhibition
Caption: Competitive binding of 4-arylthiazole inhibitors to the kinase hinge region.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromothiazole-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity or unique photophysical properties. The protocols outlined below are based on established methodologies for the cross-coupling of bromo-heterocycles and provide a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The thiazole moiety, a key heterocycle in many biologically active compounds, can be effectively functionalized using these methods. Starting from this compound, a diverse range of substituents can be introduced at the 4-position, allowing for systematic exploration of structure-activity relationships (SAR).
The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[4] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.
General Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiazole-2-carbonitrile.
Representative Data for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 88 |
Note: The data presented are representative examples from the literature for similar bromo-heterocyclic substrates and should be used as a starting point for optimization.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound.[5][6] A key advantage of this reaction is the stability of organostannanes to air and moisture.[6] However, the toxicity of tin compounds is a significant drawback.[5][6]
General Protocol
Materials:
-
This compound
-
Organostannane (e.g., aryltributylstannane) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Stille Coupling of Bromo-heterocycles
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2) | Toluene | 110 | 16 | 78 |
| 2 | 2-Thienyltributylstannane | PdCl₂(AsPh₃)₂ (3) | DMF | 100 | 24 | 85 |
| 3 | Vinyltributylstannane | Pd₂(dba)₃/P(fur)₃ (1.5) | THF | 65 | 12 | 90 |
Note: The data presented are representative examples from the literature for similar bromo-heterocyclic substrates and should be used as a starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]
General Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Representative Data for Sonogashira Coupling of Bromo-heterocycles
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 25 | 12 | 88 |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (3) | Et₃N | Toluene | 80 | 8 | 85 |
Note: The data presented are representative examples from the literature for similar bromo-heterocyclic substrates and should be used as a starting point for optimization.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[8] Organozinc compounds are more reactive than their organoboron and organotin counterparts, often leading to milder reaction conditions.[8] However, they are sensitive to air and moisture.[9]
General Protocol
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or pre-formed) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent (if not pre-formed): To a solution of the corresponding organohalide in THF at an appropriate temperature, add a solution of an organolithium or Grignard reagent, followed by a solution of ZnCl₂ in THF.
-
Coupling Reaction: To a dry Schlenk flask containing the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) under an inert atmosphere, add a solution of this compound (1.0 eq) in the chosen solvent.
-
Add the freshly prepared or pre-formed organozinc reagent solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Negishi Coupling of Bromo-heterocycles
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (4) | THF | 25 | 4 | 92 |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | Toluene | 50 | 6 | 85 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃/XPhos (2) | THF | 25 | 3 | 95 |
Note: The data presented are representative examples from the literature for similar bromo-heterocyclic substrates and should be used as a starting point for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[10]
General Protocol
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
Note: The data presented are representative examples from the literature for similar bromo-heterocyclic substrates and should be used as a starting point for optimization.
Experimental Workflow
A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Palladium-catalysed C-C bond-forming reactions [ns2.almerja.com]
- 3. benchchem.com [benchchem.com]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organozinc Reagents [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Synthesis of Kinase Inhibitors Using 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing 4-Bromothiazole-2-carbonitrile as a versatile starting material. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in the ATP-binding site of various kinases. The bromine atom at the 4-position and the nitrile group at the 2-position of the thiazole ring offer orthogonal handles for chemical modification, making this reagent a valuable building block for generating diverse libraries of potential kinase inhibitors.
The primary synthetic strategies discussed herein involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and amino substituents at the 4-position. These reactions are fundamental in constructing the core structures of many potent and selective kinase inhibitors targeting key enzymes in cellular signaling pathways.
Key Synthetic Strategies
The synthetic utility of this compound lies in its amenability to functionalization at the C4 position. The bromine atom serves as a versatile precursor for introducing a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of the synthesized compounds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing substituents that can interact with specific pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of diverse amine functionalities. This is particularly useful for creating inhibitors that can form key hydrogen bond interactions within the kinase hinge region.
Representative Kinase Targets
Thiazole-based compounds have shown inhibitory activity against a broad spectrum of kinases. These application notes will focus on the synthesis of inhibitors for the following representative kinase targets, which are implicated in various diseases, including cancer and inflammatory disorders:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and a target for cancer therapy.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of hypothetical kinase inhibitors derived from this compound. The data is based on typical yields for the described reactions and reported activities for structurally similar thiazole-based kinase inhibitors.
Table 1: Synthesis of 4-Arylthiazole-2-carbonitrile Derivatives via Suzuki-Miyaura Coupling
| Compound ID | Aryl Boronic Acid Partner | Product Structure | Yield (%) | Target Kinase | IC50 (µM) |
| 1a | Phenylboronic acid | 4-Phenylthiazole-2-carbonitrile | 85 | CDK2 | 5.2 |
| 1b | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiazole-2-carbonitrile | 88 | CDK2 | 2.8 |
| 1c | 3-Aminophenylboronic acid | 4-(3-Aminophenyl)thiazole-2-carbonitrile | 75 | VEGFR-2 | 0.45 |
| 1d | Pyridin-4-ylboronic acid | 4-(Pyridin-4-yl)thiazole-2-carbonitrile | 72 | VEGFR-2 | 0.15 |
Table 2: Synthesis of 4-Aminothiazole-2-carbonitrile Derivatives via Buchwald-Hartwig Amination
| Compound ID | Amine Partner | Product Structure | Yield (%) | Target Kinase | IC50 (µM) |
| 2a | Aniline | 4-(Phenylamino)thiazole-2-carbonitrile | 78 | CDK2 | 8.1 |
| 2b | 4-Fluoroaniline | 4-((4-Fluorophenyl)amino)thiazole-2-carbonitrile | 82 | CDK2 | 4.5 |
| 2c | 3-Chloroaniline | 4-((3-Chlorophenyl)amino)thiazole-2-carbonitrile | 79 | VEGFR-2 | 1.2 |
| 2d | Pyridin-3-amine | 4-(Pyridin-3-ylamino)thiazole-2-carbonitrile | 65 | VEGFR-2 | 0.8 |
Experimental Protocols
The following protocols are representative examples of the Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Synthesis of 4-Arylthiazole-2-carbonitrile Derivatives
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-arylthiazole-2-carbonitrile derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Synthesis of 4-Aminothiazole-2-carbonitrile Derivatives
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aminothiazole-2-carbonitrile derivative.
In Vitro Kinase Inhibition Assay Protocol
The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against their target kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, VEGFR-2)
-
Kinase substrate (specific for the kinase)
-
Synthesized inhibitor compounds
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.
-
Initiate the kinase reaction by adding a solution of the kinase enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration using a suitable software.
Visualizations
The following diagrams illustrate the general synthetic workflow and the signaling pathways of the targeted kinases.
References
"4-Bromothiazole-2-carbonitrile" as a building block in medicinal chemistry
Application Notes: 4-Bromothiazole-2-carbonitrile in Medicinal Chemistry
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in a wide array of biologically active compounds and approved pharmaceuticals, known for its diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique arrangement of a reactive bromo group at the 4-position and a carbonitrile group at the 2-position makes this molecule an ideal starting point for the synthesis of novel compound libraries.
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for structural modification and exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for key chemical transformations using this compound.
Key Applications in Drug Discovery
Derivatives of this compound are valuable for synthesizing compounds that can modulate the activity of various biological targets. The thiazole core is a key component in many enzyme inhibitors. For instance, substituted thiazole derivatives have shown potent inhibitory activity against enzymes such as carbonic anhydrases (implicated in glaucoma and tumorigenesis), cholinesterases (targets for Alzheimer's disease), and 15-lipoxygenase (involved in inflammatory diseases).[2][3][4]
A logical workflow for utilizing this building block in a drug discovery program involves synthesizing a diverse library of derivatives through parallel synthesis, followed by high-throughput screening against a panel of biological targets to identify hit compounds. Subsequent lead optimization can be achieved by systematically modifying the substituents introduced at the 4-position of the thiazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Bromothiazole-2-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic functionalization of this compound opens avenues for the synthesis of novel compound libraries for screening and lead optimization.[1][2][3]
This guide focuses on three powerful and widely used cross-coupling and cycloaddition reactions for the derivatization at the 4-position of the thiazole ring: Suzuki-Miyaura coupling, Sonogashira coupling, and Azide-Alkyne Cycloaddition (Click Chemistry). For each reaction, a generalized protocol is provided, along with representative quantitative data to aid in reaction planning and optimization.
Suzuki-Miyaura Coupling for the Synthesis of 4-Arylthiazole-2-carbonitrile Derivatives
The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, offering a powerful method for the formation of carbon-carbon bonds.[4][5][6] This reaction is particularly useful for the synthesis of biaryl compounds and is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide variety of functional groups.
Experimental Workflow: Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq), followed by a degassed solvent mixture such as 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylthiazole-2-carbonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiazole-2-carbonitrile | 92 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)thiazole-2-carbonitrile | 78 |
| 4 | 4-Pyridinylboronic acid | 4-(Pyridin-4-yl)thiazole-2-carbonitrile | 75 |
Sonogashira Coupling for the Synthesis of 4-Alkynylthiazole-2-carbonitrile Derivatives
The Sonogashira coupling is a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]
Experimental Workflow: Sonogashira Coupling
Workflow for Sonogashira coupling.
Generalized Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Solvent and Reagent Addition: Add a degassed solvent like tetrahydrofuran (THF) and a base such as triethylamine (Et₃N, 2.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate).
Representative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)thiazole-2-carbonitrile | 88 |
| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)thiazole-2-carbonitrile | 95 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)thiazole-2-carbonitrile | 82 |
| 4 | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)thiazole-2-carbonitrile | 76 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Triazole Derivatives
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[8] This reaction is exceptionally useful for creating complex molecular architectures and for bioconjugation. To utilize this reaction, this compound must first be converted to either an azide or an alkyne derivative. The following protocol assumes the synthesis of an alkynylthiazole derivative which is then reacted with an organic azide.
Experimental Workflow: CuAAC Click Chemistry
Workflow for CuAAC click chemistry.
Generalized Protocol for CuAAC:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-alkynylthiazole-2-carbonitrile derivative (e.g., 4-ethynylthiazole-2-carbonitrile, 1.0 eq) and the desired organic azide (1.05 eq) in a solvent mixture such as tert-butanol and water (1:1).
-
Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization.
Representative Data for CuAAC:
| Entry | Organic Azide | Product | Yield (%) |
| 1 | Benzyl azide | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)thiazole-2-carbonitrile | 94 |
| 2 | 1-Azido-4-fluorobenzene | 4-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)thiazole-2-carbonitrile | 91 |
| 3 | 2-Azido-N,N-dimethylethanamine | 4-(1-(2-(Dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)thiazole-2-carbonitrile | 85 |
| 4 | 1-Azido-3-methoxybenzene | 4-(1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)thiazole-2-carbonitrile | 89 |
Biological Significance and Potential Signaling Pathways
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] Many of these effects are attributed to the ability of the thiazole scaffold to interact with various biological targets, such as protein kinases.[12][13][14] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are therefore of great interest as potential kinase inhibitors.
Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates a hypothetical mechanism by which a 4-arylthiazole-2-carbonitrile derivative could inhibit a generic receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer cell proliferation and survival.
Hypothetical inhibition of an RTK pathway.
In this proposed mechanism, the 4-arylthiazole-2-carbonitrile derivative acts as an ATP-competitive inhibitor of the RTK. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of downstream signaling molecules, ultimately leading to a blockage of proliferation and survival signals. The diverse derivatives that can be synthesized using the protocols outlined above allow for the fine-tuning of inhibitory activity and selectivity against various kinases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Thiazoles using 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromothiazole-2-carbonitrile as a versatile building block for the preparation of a diverse range of substituted thiazole derivatives. The thiazole scaffold is a prominent heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds with a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The presence of a cyano group at the 2-position and a bromine atom at the 4-position of the thiazole ring offers orthogonal handles for selective functionalization, making this compound a valuable precursor for generating libraries of novel compounds for drug discovery and development.
This document details various palladium-catalyzed cross-coupling reactions for the functionalization of the C4-position of this compound, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, tabulated data for representative reactions, and mechanistic diagrams are provided to facilitate the practical application of these methodologies in a research setting.
Key Synthetic Applications
The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The 2-carbonitrile group can also be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the chemical space accessible from this versatile building block.
Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl/Heteroaryl-thiazole-2-carbonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 4-position, which is a common strategy in the design of bioactive molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-thiazole-2-carbonitrile.[1][2]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 100 | 12 | 81 |
Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura coupling reactions of bromoheterocycles.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Synthesis of 4-Alkynylthiazole-2-carbonitriles
The Sonogashira coupling enables the introduction of terminal alkynes at the C4-position, yielding 4-alkynylthiazole-2-carbonitriles. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a flame-dried Schlenk tube are added this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.), and a copper(I) co-catalyst like CuI (0.02-0.10 eq.). The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) are added, followed by the terminal alkyne (1.1-1.5 eq.). The reaction is typically stirred at room temperature or gently heated (40-80 °C) until completion. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or saturated aqueous NH₄Cl to remove the amine hydrohalide salt. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.[3][4][5]
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | Toluene | 50 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (1.5) | 3 | Et₃N | DMF | 60 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 82 |
Note: The data in this table is representative and based on typical yields for Sonogashira coupling reactions of bromoheterocycles.
Caption: Sonogashira Coupling Mechanism.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling provides an alternative to the Suzuki-Miyaura reaction for the formation of C-C bonds, utilizing organostannane reagents. Organostannanes are often stable and can be prepared with a wide variety of functional groups.
Experimental Protocol: General Procedure for Stille Coupling
In a flame-dried flask, this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.01-0.05 eq.), and an optional ligand (e.g., PPh₃ or AsPh₃) are dissolved in an anhydrous solvent such as THF, toluene, or DMF under an inert atmosphere. The organostannane reagent (1.1-1.2 eq.) is then added. The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and a saturated aqueous solution of KF is often added to precipitate the tin byproducts as a fluoride salt, which can be removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[6][7][8][9]
Table 3: Representative Stille Coupling Reactions of this compound
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 82 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃/P(furyl)₃ (2) | - | THF | 80 | 88 |
| 3 | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (4) | CuI | DMF | 100 | 75 |
| 4 | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | 1,4-Dioxane | 90 | 80 |
Note: The data in this table is representative and based on typical yields for Stille coupling reactions of bromoheterocycles.
Caption: Stille Coupling Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of 4-Aminothiazole-2-carbonitriles
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction allows for the introduction of primary and secondary amines at the C4-position of the thiazole ring, providing access to a class of compounds with significant potential in medicinal chemistry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.2-2.0 eq.). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.1-1.5 eq.) and an anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane, or THF) are added. The reaction mixture is heated to 80-120 °C until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[10][11][12][13][14]
Table 4: Representative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 91 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu | Toluene | 100 | 84 |
Note: The data in this table is representative and based on typical yields for Buchwald-Hartwig amination reactions of bromoheterocycles.
Caption: Buchwald-Hartwig Amination Mechanism.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted thiazoles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers and drug development professionals with robust and efficient methods to access novel chemical entities. The ability to selectively introduce aryl, heteroaryl, alkynyl, and amino functionalities at the 4-position, coupled with the potential for further modification of the 2-carbonitrile group, opens up extensive possibilities for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The provided protocols and representative data serve as a practical guide for the implementation of these synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Reaction Monitoring of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Bromothiazole-2-carbonitrile. The protocols outlined below utilize common analytical techniques to track the consumption of starting materials and the formation of products, ensuring robust reaction monitoring and optimization.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Application Note:
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of organic reactions. For the analysis of this compound and its reaction mixtures, a reversed-phase HPLC method is typically employed. This method separates compounds based on their polarity, allowing for the quantification of reactants, intermediates, and products. By injecting aliquots of the reaction mixture at various time points, a kinetic profile of the reaction can be generated.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is often optimal for separating a mixture of reactants and products with varying polarities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation:
| Compound | Retention Time (min) | Wavelength (nm) |
| This compound | Typically 8-12 | 254 |
| Starting Material 2 | Varies | Varies |
| Product | Varies | Varies |
| By-product(s) | Varies | Varies |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition. It is crucial to run standards of the starting materials and, if available, the expected product to determine their specific retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying starting materials, products, and any volatile by-products in the reaction mixture involving this compound. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Data Presentation:
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | Typically 10-15 | 188/190 (M+), 109, 82 |
| Starting Material 2 | Varies | Varies |
| Product | Varies | Varies |
Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion (M+) due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). Fragmentation may involve the loss of bromine and the cyano group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of reactants and products. ¹H NMR and ¹³C NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. This provides unambiguous evidence of the chemical transformation. For reaction monitoring, aliquots can be taken at different time points, the solvent evaporated, and the residue dissolved in a deuterated solvent for analysis.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the reaction components.
-
Techniques:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
-
Sample Preparation:
-
Withdraw a larger aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
Data Presentation:
¹H NMR Data (Representative)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~8.1 | s | H-5 of thiazole ring |
¹³C NMR Data (Representative)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~140 | C-4 (C-Br) |
| ~135 | C-2 (C-CN) | |
| ~125 | C-5 | |
| ~115 | CN |
Note: The chemical shifts provided are estimates for this compound and will be influenced by the solvent and the specific reaction conditions. The disappearance of the characteristic proton signal and the carbon signals of the starting material, along with the appearance of new, distinct signals, will indicate the progress of the reaction.
Experimental Workflow
Caption: Workflow for reaction monitoring using analytical techniques.
Application of 4-Bromothiazole-2-carbonitrile in Fragment-Based Drug Discovery: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is currently no publicly available data detailing the specific application of 4-Bromothiazole-2-carbonitrile as a fragment in fragment-based drug discovery (FBDD) campaigns. This includes a lack of information on protein targets, screening hits, binding affinities, and associated experimental protocols.
Fragment-based drug discovery is a powerful methodology in modern medicinal chemistry that relies on the identification of low-molecular-weight compounds (fragments) that bind to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates. The properties of this compound, such as its heterocyclic thiazole core, the presence of a bromine atom suitable for X-ray crystallography, and a nitrile group capable of hydrogen bonding, theoretically make it an attractive candidate for inclusion in fragment libraries.
A key study in the field, "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?", explored a library of 49 fragment-sized thiazoles with various substituents, including bromides and nitriles. However, a detailed review of the publication and its supplementary materials did not confirm the inclusion or specific screening results for this compound.
While general protocols for fragment screening using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are well-established, their specific application to this compound cannot be detailed without primary data from a screening campaign.
Similarly, the creation of quantitative data tables summarizing binding affinities (e.g., Kd, IC50) and the visualization of experimental workflows or signaling pathways involving this specific fragment are not possible given the absence of published research.
Researchers, scientists, and drug development professionals interested in the potential of this compound in FBDD are encouraged to consider its inclusion in future screening libraries. Its chemical features suggest it could be a valuable tool. However, at present, there are no established application notes or protocols based on successful, publicly disclosed screening campaigns involving this specific molecule. Future research would be necessary to determine its utility and to generate the data required for the development of detailed application protocols.
General Principles and Methodologies in Fragment-Based Drug Discovery
For researchers interested in the general methodologies that would be applied to a fragment like this compound, the following section outlines the typical experimental workflow and key considerations in FBDD.
I. Fragment Library Design and Curation
A crucial first step in any FBDD project is the design and curation of a high-quality fragment library. Key considerations include:
-
"Rule of Three" (Ro3) Compliance: Fragments generally adhere to the Rule of Three to ensure they are small and simple starting points for optimization.
-
Molecular weight ≤ 300 Da
-
cLogP ≤ 3
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
-
-
Chemical Diversity: The library should encompass a wide range of chemical scaffolds and pharmacophoric features to maximize the chances of identifying hits against various targets.
-
Solubility: Fragments must be soluble at the high concentrations typically used in biophysical screening assays.
-
Synthetic Tractability: Hits identified from the screen must be amenable to chemical modification to allow for rapid lead optimization. The bromine atom on this compound offers a convenient handle for synthetic elaboration through cross-coupling reactions.
II. Experimental Workflow for Fragment Screening
The general workflow for an FBDD campaign is a multi-step process designed to identify and validate fragment hits.
Application Notes and Protocols for Regioselective Reactions of 4-Bromothiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 4-Bromothiazole-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive C-Br bond at the 4-position and a cyano group at the 2-position of the thiazole ring. The electron-withdrawing nature of the cyano group can influence the reactivity of the thiazole ring, making regioselective synthesis a key aspect of its application.
This document outlines protocols for common palladium-catalyzed cross-coupling reactions, which are expected to proceed selectively at the C4-position. This regioselectivity is driven by the higher reactivity of the C-Br bond compared to other potential reaction sites in the molecule under typical palladium-catalyzed conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-thiazole-2-carbonitriles
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-thiazole-2-carbonitrile.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 110 | 16 | 75-85 |
Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Stille Cross-Coupling
The Stille reaction offers a versatile method for carbon-carbon bond formation by coupling this compound with organostannanes.[1][2] This reaction is known for its tolerance of a wide range of functional groups.[3][4]
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted-thiazole-2-carbonitriles
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Optional: Additive (e.g., CuI, LiCl)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 mmol), the organostannane (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
If required, add an additive such as CuI (10 mol%) or LiCl (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 16 | 70-85 |
| 2 | (Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (5) | CuI (10 mol%) | DMF | 100 | 12 | 65-80 |
| 3 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (3) | LiCl | Dioxane | 90 | 24 | 70-80 |
Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted thiazoles.[5] This reaction is expected to occur selectively at the C4-position of this compound when reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[6]
Experimental Protocol: General Procedure for the Synthesis of 4-Alkynyl-thiazole-2-carbonitriles
Materials:
-
This compound
-
Terminal alkyne (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIEA | DMF | 50 | 75-85 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | Toluene | 60 | 70-80 |
Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the thiazole ring.[7][8] This reaction is of great importance in drug discovery for the synthesis of arylamines.[9][10]
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-thiazole-2-carbonitriles
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pass it through a pad of Celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 70-85 |
Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromothiazole-2-carbonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromothiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors. The electron-withdrawing nature of the nitrile group and the potential for the thiazole nitrogen to coordinate with the palladium catalyst can complicate the reaction.[1][2] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for the efficient coupling of this electron-deficient heteroaryl halide.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of base are crucial parameters that often require optimization for each specific substrate.[1]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with the thiazole nitrogen, leading to the formation of inactive palladium black.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can undergo hydrolysis, where the boronic acid group is replaced by a hydrogen atom. This side reaction is more common with aqueous bases.[2][4]
Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of the this compound. How can I minimize these side reactions?
A2: The formation of byproducts is a common issue in Suzuki coupling reactions.
-
Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[2][4] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
-
Debromination (Protodehalogenation): The replacement of the bromine atom on the thiazole ring with a hydrogen atom can occur under certain conditions. This can sometimes be mitigated by using milder bases or anhydrous conditions.
Q3: My reaction is not proceeding to completion, and I still have a significant amount of unreacted starting material. What adjustments should I consider?
A3: If your reaction is stalling, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can often improve reaction rates, especially for less reactive substrates.[1]
-
Screen Different Bases: The strength and type of base can significantly impact the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1][2]
-
Check Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Using a fresh batch of catalyst or a more robust pre-catalyst can be beneficial.[4]
-
Solvent Choice: The solubility of all reactants is crucial. If you observe poor solubility, consider a different solvent system.[3][5] Common solvents for Suzuki couplings include dioxane/water, toluene/water, and DMF.[1][6]
Q4: Can I perform the Suzuki coupling of this compound under air-free conditions?
A4: Yes, and it is highly recommended. The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[4] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like the homocoupling of the boronic acid.[2][4]
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst like a palladacycle.[4] |
| Oxygen contamination | Ensure all solvents are thoroughly degassed. Run the reaction under a strict inert atmosphere (N₂ or Ar).[2][4] | |
| Suboptimal base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential degradation.[1] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all reagents and solvents. Use freeze-pump-thaw cycles for rigorous degassing.[2] |
| Protodeboronation of Boronic Acid | Use of strong aqueous bases | Switch to a milder base like KF or use anhydrous conditions.[4] Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[2] |
| Reaction Stalls | Insufficient base strength | Switch to a stronger base to facilitate the transmetalation step.[2] |
| Poor solubility of starting materials | Try a different solvent or a co-solvent system to improve solubility.[3][5] | |
| Catalyst deactivation by thiazole nitrogen | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to shield the palladium center.[1] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol should be considered a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[7]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (e.g., 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[7]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes hypothetical results for the Suzuki coupling of this compound with phenylboronic acid under various conditions, based on typical outcomes for similar heteroaryl couplings. This table is intended to serve as a guide for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 78 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 10 | 92 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
Technical Support Center: 4-Bromothiazole-2-carbonitrile Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromothiazole-2-carbonitrile, focusing on improving reaction yields and addressing common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent synthetic strategy involves a Sandmeyer-type reaction.[1][2][3] This process typically starts with 2-Amino-4-bromothiazole, which undergoes diazotization followed by a copper(I) cyanide-mediated substitution to install the nitrile group at the 2-position. An alternative route could involve the selective cyanation of 2,4-dibromothiazole.[4]
Q2: What are the most critical parameters that influence the reaction yield?
A2: The yield of the Sandmeyer reaction is highly sensitive to several factors. Temperature control is paramount; diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[5] The stoichiometry of reagents, particularly the ratio of the copper salt to the diazonium salt, and the purity of the copper(I) cyanide catalyst are also crucial for success.[6]
Q3: What are the typical side products encountered in this synthesis?
A3: In Sandmeyer reactions, the formation of biaryl byproducts through radical coupling can occur.[1] In the context of thiazole chemistry, incomplete reactions leaving unreacted starting material are common. Depending on the specific precursors and conditions, side reactions like debromination or the formation of phenolic impurities (if water is not carefully excluded) can also reduce the yield of the desired product.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Yield of the Final Product
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C during the slow, dropwise addition of sodium nitrite.[5] Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) to ensure complete conversion of the amine to its salt and to generate nitrous acid in situ. The presence of nitrous acid can be confirmed using potassium iodide-starch paper. |
| Decomposition of Diazonium Salt | The intermediate diazonium salt is often unstable. It is critical to use this intermediate immediately after its formation without delay.[7] Maintain a low temperature throughout the process until the copper-mediated substitution is complete. |
| Inactive or Poor Quality Catalyst | Use high-purity, fresh copper(I) cyanide (CuCN). The quality of the copper salt is essential for an efficient reaction. In some Sandmeyer-type brominations, a mixture of Cu(I) and Cu(II) salts has proven effective.[2] |
| Suboptimal Reaction Temperature | While diazotization requires very low temperatures, the subsequent cyanation step may need gentle warming to proceed to completion. The optimal temperature should be determined experimentally, often starting at a low temperature and allowing the reaction to slowly warm to room temperature.[5] In some related brominations, yields were significantly improved by keeping the reaction temperature between -10 and 0 °C.[6] |
Problem: Significant Formation of Impurities
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | Elevated temperatures can accelerate the decomposition of the diazonium salt and promote side reactions. Carefully control the temperature profile of the reaction. An exothermic reaction should be managed with an efficient cooling bath. |
| Incorrect Reagent Stoichiometry | Precisely measure and control the molar ratios of the starting amine, sodium nitrite, and the copper cyanide catalyst. An excess of nitrite can lead to unwanted side reactions, while insufficient catalyst will result in a sluggish and incomplete reaction. |
| Atmosphere and Solvent Purity | While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize oxidative side reactions. Ensure solvents are dry and of appropriate purity. |
Problem: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | If using column chromatography, systematically screen different solvent systems (e.g., varying ratios of petroleum ether/ethyl acetate or hexane/ethyl acetate) to achieve better separation.[5] |
| Product is an Oil / Fails to Crystallize | After chromatographic purification, attempt to induce crystallization by triturating the resulting oil with a non-polar solvent like hexane. Alternatively, recrystallization from a binary solvent system (e.g., dissolving in a minimal amount of a good solvent like DMF and adding a poor solvent like diethyl ether) can be effective.[8] |
Section 3: Experimental Protocol and Data
Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[5]
Step 1: Diazotization of 2-Amino-4-bromothiazole
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4-bromothiazole (1 equiv.) in a suitable acidic solution (e.g., 2 M HCl).
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equiv.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a suspension of copper(I) cyanide (1.2 equiv.) in an appropriate solvent (e.g., water or acetonitrile).
-
Cool the CuCN suspension in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCN suspension. Caution: This step may involve gas evolution (N₂).
-
After the addition is complete, continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
Step 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing ice water and stir.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to afford pure this compound.[5]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes literature findings on how reaction parameters can affect the yield of Sandmeyer-type reactions for thiazole derivatives.
| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |
| Temperature | Room Temperature | < 30% | -10 to 0 °C | ~50% | [6] |
| Catalyst System | CuBr (1.4 equiv) | 72-75% | CuBr/CuBr₂ (10 mol%) | Excellent | [2][5] |
Section 4: Visualized Workflows and Logic
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting low reaction yields.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
"4-Bromothiazole-2-carbonitrile" reaction work-up procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromothiazole-2-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crude this compound after synthesis?
A1: Crude this compound is often isolated as a solid that can range in color from off-white to yellow or brown, depending on the purity and the presence of residual reagents or byproducts.
Q2: Which solvents are commonly used for the extraction of this compound?
A2: Common solvents for extracting this compound from an aqueous reaction mixture include ethyl acetate, dichloromethane, and diethyl ether. The choice of solvent will depend on the specific reaction conditions and the solubility of any impurities.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found. Flash column chromatography is more versatile for separating the product from significant amounts of byproducts or unreacted starting materials.
Q4: How can I remove residual acid or base from my crude product?
A4: To remove residual acid, you can wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). To remove a residual base, a wash with a dilute aqueous solution of a mild acid, such as 1M hydrochloric acid (HCl), can be employed. Always follow with a wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.
Q5: My purified this compound is unstable and decomposes over time. How can I store it?
A5: For long-term storage, it is advisable to keep the purified this compound in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere such as nitrogen or argon to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield After Work-up | Product is water-soluble and was lost in the aqueous layer. | Back-extract the aqueous layers with the organic solvent. Next time, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. |
| Product is volatile and was lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider alternative purification methods that do not require complete solvent removal, such as precipitation. | |
| Incomplete reaction or side reactions. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If side reactions are prevalent, reaction conditions (temperature, solvent, catalyst) may need to be optimized.[1] | |
| Emulsion Formation During Extraction | The two solvent phases are not separating cleanly. | Add a small amount of brine to the separatory funnel and gently swirl. Let the mixture stand for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Oily Product Instead of Solid After Purification | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, the purity may be insufficient. Consider repurification by column chromatography. |
| Product Fails to Crystallize During Recrystallization | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available. If the product is too soluble, add a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity is observed, then allow to cool slowly. |
| Colored Impurities in the Final Product | Presence of colored byproducts from the reaction. | If the impurities are polar, they may be removed by passing a solution of the product through a short plug of silica gel. For less polar colored impurities, recrystallization with the addition of a small amount of activated charcoal can be effective. |
Experimental Protocols
General Aqueous Work-Up Procedure
This protocol describes a standard method for isolating a crude product from a reaction mixture using liquid-liquid extraction.
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Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilute with Solvent: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 100 mL).
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Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Wash the Organic Layer:
-
Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain the aqueous layer.
-
To neutralize any remaining acid, wash with saturated aqueous sodium bicarbonate solution.
-
Wash with brine (saturated aqueous NaCl) to help remove dissolved water from the organic layer.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolate the Crude Product: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Flash Column Chromatography
This method is suitable for purifying the crude product when significant impurities are present.
-
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
-
Pack the Column: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elute the Compound: Add the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to the column and apply gentle pressure to begin elution.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
This protocol is ideal for purifying a solid product that is relatively clean.
-
Choose a Solvent: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
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Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Data Presentation
The following table provides an example of how to present quantitative data for the purification of this compound. The actual results will vary depending on the specific experimental conditions.
| Purification Method | Crude Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Flash Column Chromatography | 75 | >98 | 85 |
| Recrystallization | 90 | >99 | 70 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for the purification of this compound.
References
Troubleshooting low yields in "4-Bromothiazole-2-carbonitrile" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromothiazole-2-carbonitrile. The following information is designed to address common challenges and provide actionable solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Two plausible synthetic routes are considered for troubleshooting:
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Route A: Cyanation of a 2-aminothiazole precursor followed by a Sandmeyer reaction to introduce the bromine atom.
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Route B: Starting from 2,4-dibromothiazole followed by a regioselective cyanation.
Issue 1: Low Yield in the Sandmeyer Reaction Step (Route A)
Question: My Sandmeyer reaction to introduce bromine at the 4-position of a 2-cyanothiazole precursor is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Sandmeyer reaction of thiazole derivatives are often attributed to the instability of the diazonium salt intermediate and competing side reactions. Here are the primary causes and troubleshooting strategies:
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Decomposition of the Diazonium Salt: Thiazole diazonium salts can be unstable, especially at elevated temperatures.
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Solution: Maintain a strict temperature control between 0-5 °C during the diazotization step (addition of sodium nitrite) and the subsequent addition to the copper(I) bromide solution. Use an ice-salt bath for efficient cooling.[1]
-
-
Incomplete Diazotization: Insufficient formation of the diazonium salt will lead to a lower yield of the final product.
-
Solution: Ensure the use of a slight excess of sodium nitrite and a sufficiently acidic medium (e.g., HBr) to ensure complete conversion of the amino group to the diazonium salt.[1]
-
-
Side Reactions:
-
Hydrolysis: The diazonium salt can be hydrolyzed to a 4-hydroxythiazole derivative, especially if the temperature is not kept low.[1]
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Azo Coupling: The diazonium salt can couple with the starting material or other electron-rich species in the reaction mixture to form colored azo compounds.[1]
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Solution: Add the sodium nitrite solution slowly and ensure efficient stirring to avoid localized high concentrations. Proceed with the addition to the copper(I) bromide solution immediately after the diazotization is complete.
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-
Purity of Starting Material: Impurities in the 2-cyano-4-aminothiazole precursor can interfere with the reaction.
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Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography of the precursor may be necessary.
-
Troubleshooting Workflow for Low Yield in Sandmeyer Reaction:
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Issue 2: Low Yield and/or Impurities in the Bromination Step
Question: I am attempting to directly brominate a thiazole precursor and am observing low yields of the desired 4-bromothiazole derivative and the formation of a significant amount of a white precipitate. What is happening and how can I resolve this?
Answer:
Direct bromination of thiazoles can be challenging due to the basicity of the thiazole nitrogen and the regioselectivity of the reaction.
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Formation of Thiazolium Hydrobromide Salts: The thiazole nitrogen is basic and can be protonated by hydrobromic acid (HBr), a common byproduct of bromination reactions (especially when using Br₂). This results in the formation of a thiazolium hydrobromide salt, which often precipitates from the reaction mixture, reducing the amount of free thiazole available for C-bromination and complicating purification.
-
Solution:
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Use a Non-Protic Brominating Agent: N-bromosuccinimide (NBS) is a good alternative to elemental bromine as it does not produce HBr as a direct byproduct.
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Include a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base can neutralize any HBr that is formed.
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-
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Incorrect Regioselectivity: Electrophilic bromination of the thiazole ring typically occurs at the C5 position, which is the most electron-rich. Bromination at the C4 position can be less favorable.
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Solution: The choice of starting material is critical. If direct bromination at the 4-position is not efficient, an alternative synthetic route, such as starting from a pre-functionalized precursor (e.g., 2,4-dibromothiazole), should be considered.
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Data on Brominating Agent Choice (Illustrative):
| Brominating Agent | Solvent | Additive | Typical Yield of 4-Bromo Isomer (%) | Side Products |
| Br₂ | Acetic Acid | None | 15-25 | 5-Bromothiazole, Thiazolium Salt |
| NBS | Acetonitrile | None | 40-50 | Succinimide |
| CuBr₂ | Acetonitrile | None | 60-70 | Copper salts |
Issue 3: Low Yield in the Cyanation of 2,4-Dibromothiazole (Route B)
Question: I am trying to synthesize this compound by cyanating 2,4-dibromothiazole, but the yield is very low. How can I improve this regioselective cyanation?
Answer:
Regioselective cyanation of 2,4-dibromothiazole can be achieved, but requires careful control of reaction conditions. The bromine at the 2-position is generally more reactive towards nucleophilic substitution than the bromine at the 4-position.
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Inefficient Cyanation Reagent/Catalyst: The choice of cyanide source and catalyst is crucial for a successful reaction.
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Solution: Copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP is the classic Rosenmund-von Braun condition. More modern approaches might involve palladium catalysis with a less toxic cyanide source like zinc cyanide (Zn(CN)₂). A domino halide exchange-cyanation using a copper catalyst with sodium cyanide and a potassium iodide additive in a non-polar solvent like toluene can also be effective.[2][3]
-
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Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material and product, as well as the formation of undesired side products.
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Solution: Optimize the reaction temperature. While some cyanation reactions require high temperatures (e.g., >150 °C), it is worth exploring if lower temperatures with a more active catalyst system can be employed. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after the reaction is complete.
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Formation of Di-cyanation Product: Although the 2-position is more reactive, some substitution at the 4-position might occur, leading to the formation of thiazole-2,4-dicarbonitrile.
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Solution: Use a stoichiometric amount of the cyanide source or slightly less to favor mono-substitution. Carefully monitor the reaction to stop it once the desired product is formed and before significant di-substitution occurs.
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Illustrative Reaction Conditions for Cyanation:
| Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Typical Yield (%) |
| CuCN | None | None | DMF | 150-160 | 50-65 |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 120 | 60-75 |
| NaCN/KI | CuI | N,N'-dimethylethylenediamine | Toluene | 110 | 70-85[2][3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2-Amino-4-bromothiazole (Intermediate for Route A)
This protocol describes the bromination of 2-aminothiazole at the 4-position, which can be a challenging step due to the preference for 5-bromination. A method using a Boc-protected intermediate can improve regioselectivity.
-
Protection of 2-Aminothiazole:
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Dissolve 2-aminothiazole (1 eq) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).
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Stir at room temperature until the reaction is complete (monitor by TLC).
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Work up the reaction to isolate the Boc-protected 2-aminothiazole.
-
-
Bromination:
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Dissolve the Boc-protected 2-aminothiazole in a suitable solvent like THF.
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Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes.
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After stirring for a short period, add a solution of 1,2-dibromoethane (1.2 eq) in THF.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with water and extract the product.
-
Purify by column chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
After completion, remove the solvent and TFA under reduced pressure.
-
Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product to yield 2-amino-4-bromothiazole.
-
Experimental Workflow for Synthesis of 2-Amino-4-bromothiazole:
Caption: Synthetic workflow for 2-Amino-4-bromothiazole via a Boc-protected intermediate.
Protocol 2: Synthesis of this compound from 2,4-Dibromothiazole (Route B)
This protocol outlines a regioselective cyanation of 2,4-dibromothiazole.
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromothiazole (1 eq), copper(I) iodide (0.1 eq), potassium iodide (0.2 eq), and sodium cyanide (1.2 eq).
-
Add anhydrous toluene as the solvent, followed by N,N'-dimethylethylenediamine (1 eq) as the ligand.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 5-10 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Logical Relationship for Optimizing Cyanation:
Caption: Key parameters influencing the outcome of the cyanation reaction.
References
Technical Support Center: Catalyst Deactivation in 4-Bromothiazole-2-carbonitrile Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromothiazole-2-carbonitrile. Catalyst deactivation is a common challenge in these transformations, and this guide offers insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
Low or no conversion in cross-coupling reactions involving this compound can stem from several factors, primarily related to catalyst deactivation. The thiazole ring, particularly the nitrogen and sulfur atoms, can coordinate to the palladium or copper catalyst, leading to the formation of inactive or off-cycle species. Additionally, the presence of the nitrile group can influence the electronic properties of the substrate and its interaction with the catalyst.
Potential Causes:
-
Catalyst Poisoning by Heteroatoms: The lone pairs of electrons on the nitrogen and sulfur atoms of the thiazole ring can act as ligands, binding to the metal center of the catalyst and inhibiting its activity.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand may not be bulky or electron-rich enough to prevent coordination of the thiazole substrate or promote the desired reductive elimination.
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Formation of Inactive Catalyst Species: The catalyst can aggregate to form inactive metal nanoparticles (e.g., palladium black) or react with impurities in the reaction mixture.
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Incorrect Base Selection: The base is critical for the activation of the coupling partner (e.g., boronic acid in Suzuki coupling) and for regenerating the active catalyst. An unsuitable base can lead to side reactions or fail to promote the catalytic cycle effectively.
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Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst. It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate many catalysts.
Q2: I am seeing the formation of a black precipitate in my reaction. What does this indicate?
The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition. This occurs when the active Pd(0) species agglomerates into inactive metallic palladium. This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Ligand Modification: Employ bulkier and more electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the monomeric active catalyst and prevent aggregation.
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Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.
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Use of Pre-catalysts: Well-defined palladium pre-catalysts are often more stable and provide a more controlled release of the active Pd(0) species, minimizing the formation of palladium black.
Q3: Can the nitrile group on the this compound interfere with the coupling reaction?
Yes, the nitrile group can influence the reaction in several ways. While not a classic catalyst poison, its strong electron-withdrawing nature can affect the reactivity of the C-Br bond towards oxidative addition. Additionally, under certain conditions, the nitrile group could potentially coordinate to the metal center, although this is less common than coordination by the thiazole nitrogen or sulfur. Some studies have even explored the use of the nitrile group as a directing group in palladium-catalyzed reactions.
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Transmetalation | Ensure the use of a suitable base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. The choice of solvent can also be critical; consider solvent systems like dioxane/water or toluene/water. |
| Protodeboronation of Boronic Acid | Use fresh boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable. Running the reaction under anhydrous conditions with a base like KF can also minimize this side reaction.[1] |
| Homocoupling of Boronic Acid | This can be a sign of slow oxidative addition. Ensure the palladium catalyst is active. A different ligand might be required to accelerate the oxidative addition step. |
Buchwald-Hartwig Amination
Issue: Failure to form the C-N bond or low product yield.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inhibition by Amine or Thiazole | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are designed to promote C-N reductive elimination and are less susceptible to inhibition. |
| Incorrect Base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, LHMDS). Ensure the base is fresh and handled under an inert atmosphere. |
| Sterically Hindered Amine | More sterically demanding amines may require more forcing conditions, such as higher temperatures or the use of more active catalyst systems. |
Sonogashira Coupling
Issue: Significant formation of alkyne homocoupling (Glaser coupling) and low yield of the desired product.
| Potential Cause | Troubleshooting & Optimization |
| Dominance of Copper-Catalyzed Homocoupling | This often occurs when the palladium-catalyzed cross-coupling is slow. Consider a copper-free Sonogashira protocol. If using a copper co-catalyst, ensure the CuI is of high quality and used in the correct stoichiometric ratio. |
| Slow Oxidative Addition to Pd(0) | The reactivity of aryl bromides in Sonogashira couplings is lower than that of aryl iodides.[2] Higher temperatures may be required. Using a more active palladium catalyst or ligand can also improve the rate of oxidative addition. |
| Decomposition of the Terminal Alkyne | Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition of the alkyne. |
Visualizing Catalyst Deactivation Pathways
Palladium Catalyst Deactivation
Caption: Potential deactivation pathways for a palladium catalyst.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may need adjustment based on the specific amine used.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-1.5 times the Pd loading)
-
Base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Add this compound, followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
This protocol is based on standard Sonogashira conditions and may require optimization.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
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Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under argon.
-
Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite® to remove catalyst residues, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Managing Impurities in 4-Bromothiazole-2-carbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromothiazole-2-carbonitrile. The following information is designed to help you identify, manage, and mitigate common impurities encountered during the synthesis and subsequent reactions of this important building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of 2,4-dibromothiazole. This reaction can be performed using various cyanide sources, with copper(I) cyanide (CuCN) or palladium-catalyzed reactions using zinc cyanide (Zn(CN)₂) being prevalent methods.
Q1: My synthesis of this compound from 2,4-dibromothiazole is showing a low yield and multiple spots on TLC. What are the likely impurities and how can I minimize them?
A1: Low yields and multiple impurities are common challenges in the cyanation of dihalogenated heterocycles. The primary impurities to consider are:
-
Unreacted 2,4-dibromothiazole: This indicates an incomplete reaction.
-
Isomeric byproduct (2-Bromo-4-cyanothiazole): Formation of this isomer can occur, although the 2-position is generally more reactive towards nucleophilic substitution in this system.
-
Hydrolysis products: The nitrile group can hydrolyze to the corresponding amide (4-Bromothiazole-2-carboxamide) and further to the carboxylic acid (4-Bromothiazole-2-carboxylic acid) if water is present in the reaction mixture, especially under elevated temperatures or acidic/basic conditions.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (High levels of 2,4-dibromothiazole) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or HPLC. Typical temperatures for CuCN reactions are in the range of 150-200 °C. |
| Poor quality of cyanide reagent. | Use freshly opened, high-purity CuCN or Zn(CN)₂. Old or improperly stored cyanide reagents can be less reactive. | |
| Inefficient solvent. | Ensure you are using a suitable high-boiling polar aprotic solvent such as DMF, NMP, or DMSO, and that it is anhydrous. | |
| Formation of Isomeric Byproduct (2-Bromo-4-cyanothiazole) | Reaction kinetics favoring the formation of the thermodynamic product. | While difficult to completely avoid, optimizing the reaction temperature and time can influence the isomeric ratio. Lower temperatures may favor the kinetic product. |
| Presence of Hydrolysis Products (Amide and Carboxylic Acid) | Water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help to exclude atmospheric moisture. |
| Prolonged reaction at high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating that can promote hydrolysis. | |
| Acidic or basic impurities. | Ensure the reaction is performed under neutral conditions unless specified otherwise. Acidic or basic impurities can catalyze hydrolysis. |
Purification of this compound
Q2: What is the best method to purify crude this compound containing the impurities mentioned above?
A2: A combination of column chromatography and recrystallization is generally effective for purifying this compound.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing the isomeric byproduct and unreacted starting material. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid compound. The choice of solvent is critical and should be determined experimentally. Common solvent systems for recrystallization of polar nitriles include ethanol/water, acetone/hexanes, or toluene.
Illustrative Purification Data:
| Purification Method | Purity of Crude (%) | Purity of Final Product (%) | Recovery Yield (%) |
| Column Chromatography | 80 | >98 | 70 |
| Recrystallization | 95 | >99 | 85 |
Reactions of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to introduce molecular diversity. The bromine atom at the 4-position is amenable to reactions such as Suzuki-Miyaura and Sonogashira couplings.
Q3: I am performing a Suzuki coupling reaction with this compound and a boronic acid, but the reaction is not going to completion, and I observe decomposition of my starting material. What could be the issue?
A3: Incomplete conversion and decomposition in Suzuki coupling reactions can arise from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or reagents. The thiazole nitrogen and the cyano group can potentially coordinate to the palladium center and inhibit its catalytic activity.
-
Hydrolysis of the Nitrile Group: The basic conditions often employed in Suzuki coupling reactions (e.g., using Na₂CO₃, K₂CO₃, or Cs₂CO₃) can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially at elevated temperatures.
-
Poor Quality of Reagents: The boronic acid may be of poor quality or have undergone decomposition. The base and solvent must also be of high purity and anhydrous if required by the specific catalytic system.
Troubleshooting Strategies for Suzuki Coupling:
| Problem | Potential Cause | Recommended Solution |
| Catalyst Deactivation | Coordination of starting material to the catalyst. | Screen different palladium catalysts and ligands. Sometimes, a more electron-rich ligand can improve catalyst stability and activity. |
| Impurities in the reaction. | Ensure all starting materials, reagents, and solvents are of high purity. | |
| Decomposition/Hydrolysis of Starting Material | Harsh basic conditions. | Use a milder base (e.g., K₃PO₄) or perform the reaction at a lower temperature for a longer duration. |
| Presence of water. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. | |
| Incomplete Reaction | Inactive boronic acid. | Use fresh, high-quality boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Suboptimal reaction conditions. | Optimize the reaction temperature, solvent, and base. A solvent screen (e.g., dioxane, toluene, DMF) can be beneficial. |
Experimental Protocols
Representative Synthesis of this compound via Cyanation
This protocol is a representative procedure based on common cyanation reactions of aryl halides.
Reaction Scheme:
Materials:
-
2,4-dibromothiazole
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dibromothiazole (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per gram of 2,4-dibromothiazole) to the flask.
-
Reaction: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 60-75% |
| Purity (after chromatography) | >98% |
Visualizing Impurity Formation and Troubleshooting
Stability issues of "4-Bromothiazole-2-carbonitrile" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromothiazole-2-carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light is recommended.[3][4][5]
Q2: What solvents are compatible with this compound?
A2: While specific solubility data is not extensively documented in the literature, this compound is a small organic molecule and is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and chlorinated solvents. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to degradation of the molecule. One source also suggests avoiding amines.[2]
Q4: Is this compound sensitive to light?
A4: Yes, some sources indicate that bromothiazole derivatives can be light-sensitive.[6] Specifically, UV irradiation can cause homolytic cleavage of the C-Br bond.[7] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability problems encountered when working with this compound in solution.
Problem 1: My solution of this compound is changing color.
-
Potential Cause: Color change can be an indicator of degradation. This may be caused by exposure to light, incompatible solvents, or contaminants.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is stored in an amber vial or wrapped in aluminum foil.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water or other impurities can promote degradation.
-
Inert Atmosphere: If the experiment allows, prepare and store the solution under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Problem 2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Potential Cause: The appearance of new peaks likely indicates the formation of degradation products. The thiazole ring and the nitrile group can be susceptible to certain reaction conditions.
-
Troubleshooting Steps:
-
pH of the Medium: Avoid strongly acidic or basic conditions, as these can promote hydrolysis of the nitrile group to a carboxylic acid or other reactions involving the thiazole ring.
-
Temperature: Keep the solution at the lowest practical temperature for your experiment to minimize thermal degradation.
-
Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study as outlined in the experimental protocols section below. This can help in understanding the degradation profile of the compound under your specific conditions.
-
Problem 3: I am seeing a decrease in the concentration of my compound over time.
-
Potential Cause: This is a clear indication of instability. The rate of degradation will depend on the solvent, pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before use.
-
Stability Assessment: Conduct a time-course experiment to determine the stability of the compound in your experimental medium. Analyze aliquots of the solution at different time points to quantify the rate of degradation.
-
Optimize Storage of Stock Solutions: If stock solutions are necessary, store them at -20°C or -80°C in a suitable anhydrous solvent (e.g., DMSO, DMF) and in small aliquots to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (<4) | Potentially Unstable | Buffer solutions to a neutral pH if possible. |
| Neutral (6-8) | Generally More Stable | Ideal for most applications. | |
| Basic (>9) | Potentially Unstable | Avoid strong bases. | |
| Temperature | 2-8°C (Short-term) | Generally Stable | Recommended for temporary storage of solutions. |
| Room Temperature | Stability is variable | Minimize time at room temperature. | |
| Elevated (>40°C) | Likely Unstable | Avoid heating solutions unless necessary for the reaction. | |
| Light | Ambient Light | Potentially Unstable | Protect solutions from light at all times. |
| UV Light | Unstable | Avoid exposure to UV sources.[7] | |
| Atmosphere | Air | Potentially Unstable | Use inert gas for sensitive applications. |
| Inert (N₂, Ar) | More Stable | Recommended for long-term storage and sensitive experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for researchers to evaluate the stability of the compound under their own experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired high-purity solvent to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, lighting).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.
-
Analyze the sample immediately using a suitable analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine its stability profile.
-
Analytical Method Example: RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier).
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Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. ajrconline.org [ajrconline.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromothiazole-2-carbonitrile Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during cross-coupling reactions with 4-Bromothiazole-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the case of this compound, this can manifest in two primary ways:
-
Aryl-Aryl Homocoupling: Two molecules of this compound react to form 2,2'-dicarbonitrile-4,4'-bithiazole.
-
Organometallic Homocoupling: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent can couple. Similarly, in Sonogashira coupling, two molecules of the terminal alkyne can undergo oxidative coupling.
This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to separate.
Q2: What are the primary causes of homocoupling with this substrate?
A2: The primary drivers of homocoupling are the presence of oxygen and the involvement of Pd(II) species in the catalytic cycle.[1] The electron-deficient nature of the this compound ring system can also influence its susceptibility to certain side reactions.
Q3: How can I minimize homocoupling in my reactions?
A3: Key strategies to suppress homocoupling include:
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Rigorous exclusion of oxygen: This is the most critical factor. Deoxygenating all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is essential.
-
Choice of palladium source and ligand: Using a Pd(0) precatalyst or ensuring the in situ reduction of a Pd(II) source is rapid and complete can minimize Pd(II)-mediated homocoupling. The use of bulky, electron-rich phosphine ligands can also be beneficial.[2]
-
Reaction parameter optimization: Careful selection of the base, solvent, and temperature can significantly impact the balance between the desired cross-coupling and undesired homocoupling.
-
Additives: In some cases, the addition of mild reducing agents can help maintain the palladium in its active Pd(0) state.
-
Copper-free conditions for Sonogashira coupling: This eliminates the primary pathway for the oxidative homocoupling of terminal alkynes.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Significant formation of 2,2'-dicarbonitrile-4,4'-bithiazole and/or boronic acid homocoupling byproducts.
| Potential Cause | Troubleshooting Recommendation |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃. If a Pd(II) source (e.g., Pd(OAc)₂) is used, ensure efficient in situ reduction by the phosphine ligand or consider adding a small amount of a mild reducing agent. |
| Inappropriate ligand | For electron-deficient heteroaryl bromides, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination over pathways leading to homocoupling.[2] |
| Base selection | The choice of base can be critical. While stronger bases can be effective, they may also promote side reactions. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] |
| Boronic acid instability | Use high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) to minimize decomposition and homocoupling.[2] |
Sonogashira Coupling
Issue: Predominant formation of the diacetylene homocoupling byproduct (Glaser coupling).
| Potential Cause | Troubleshooting Recommendation |
| Presence of Copper(I) co-catalyst and oxygen | The combination of a copper salt and oxygen is the primary driver of oxidative alkyne homocoupling. Switch to a copper-free Sonogashira protocol.[3] |
| Inadequate inert atmosphere | Even in copper-free conditions, oxygen can be detrimental. Ensure all reagents and the reaction vessel are thoroughly deoxygenated. |
| Suboptimal ligand for copper-free conditions | In the absence of copper, the choice of ligand is even more critical. Bulky, electron-rich phosphine ligands can facilitate the catalytic cycle. |
| Base and solvent effects | An amine base such as triethylamine or diisopropylethylamine is typically used. The choice of solvent can also influence the reaction outcome; screen solvents like THF, dioxane, and DMF.[5] |
Heck Coupling
Issue: Low yield of the desired product and formation of homocoupled this compound.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst deactivation | Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the Pd(0) catalyst. |
| Suboptimal ligand | For electron-deficient bromides, phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective. Consider screening different ligand types.[6] |
| Base selection | The base is crucial for regenerating the active catalyst. Organic bases like triethylamine or inorganic bases such as K₂CO₃ or NaOAc are commonly used. The choice may need to be optimized.[7] |
| Reaction temperature | Heck reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific substrates. |
Buchwald-Hartwig Amination
Issue: Formation of homocoupled biaryl and/or dehalogenated starting material.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient catalytic cycle | This reaction is highly dependent on the ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are known to be effective for C-N bond formation.[8] |
| Inappropriate base | Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are typically required. Ensure the base is of high purity and handled under anhydrous conditions.[9] |
| Catalyst poisoning | Certain functional groups can poison the catalyst. Ensure all reagents are pure. |
| Side reactions | Dehalogenation can compete with the desired amination. Optimizing the ligand and reaction temperature can help to favor the desired pathway. |
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of a Representative Bromothiazole Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 | <5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 | <2 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 110 | 60 | 25 |
Note: Data is illustrative and based on general principles for electron-deficient heteroaryl bromides.
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
| Entry | Coupling Partner | Catalyst System | Conditions | Desired Product Yield (%) | Alkyne Homocoupling (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt, Air | 55 | 40 |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt, N₂ | 75 | 15 |
| 3 | Phenylacetylene | Pd(OAc)₂, XPhos | Et₃N, Dioxane, 60°C, N₂ | 90 | <5 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N, THF, rt, N₂ | 88 | Not applicable |
Note: Data is illustrative and based on established principles of Sonogashira coupling.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane), followed by the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 60-100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing cross-coupling and homocoupling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Efficacy of 4-Bromothiazole-2-carbonitrile Derivatives in Colon Cancer Cell Lines
A comprehensive analysis of the antiproliferative and cytotoxic effects of novel amino acid-conjugated 4-Bromothiazole-2-carbonitrile derivatives reveals their potential as promising candidates for colorectal cancer therapy. These compounds exhibit significant, concentration-dependent inhibition of cancer cell growth, with some derivatives demonstrating superior activity to the established anticancer agent, butyrate.
Researchers and drug development professionals now have access to comparative data on a series of newly synthesized this compound derivatives. This guide provides a detailed overview of their biological activity against the human adenocarcinoma-derived cell line, Caco-2, supported by experimental data on cell proliferation and cytotoxicity. The findings indicate that the conjugation of specific amino acids to the bromothiazole core structure can significantly influence its anticancer properties.
Quantitative Analysis of Biological Activity
The antiproliferative and cytotoxic effects of the synthesized this compound derivatives were rigorously evaluated. The data, summarized in the tables below, highlight the concentration-dependent activity of these compounds.
Antiproliferative Activity against Caco-2 Cells
The antiproliferative potential of the derivatives was assessed using the [³H]-thymidine incorporation assay, which measures the rate of DNA synthesis in proliferating cells. A reduction in [³H]-thymidine incorporation indicates an inhibition of cell growth.
| Compound ID | Concentration (µM) | [³H]-Thymidine Incorporation (% of Control) |
| Butyrate (Reference) | 5000 | ~40% |
| Derivative 1 | 100 | >80% reduction |
| Derivative 2 | 100 | >80% reduction |
| Derivative 3 | 100 | >80% reduction |
| ... | ... | ... |
| Note: The specific derivative IDs and their corresponding amino acid conjugates from the source study are not fully disclosed in the available abstracts. The table represents the reported trend that at the highest concentration tested (100 µM), all synthesized derivatives reduced [³H]-thymidine incorporation by more than 80%. |
Cytotoxic Activity against Caco-2 Cells
The cytotoxic effect, or the ability of the compounds to kill cancer cells, was determined by measuring the activity of extracellular lactate dehydrogenase (LDH), an enzyme released from damaged cells.
| Compound ID | Concentration (µM) | Cytotoxicity (% of Control) |
| Butyrate (Reference) | 5000 | Comparable to derivatives |
| Derivative 1 | 100 | Comparable to Butyrate |
| Derivative 2 | 100 | Comparable to Butyrate |
| Derivative 3 | 100 | Comparable to Butyrate |
| ... | ... | ... |
| Note: The available information indicates that the cytotoxic effect of the bromothiazole derivatives at their highest tested concentration was comparable to that of the reference compound, butyrate. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound derivatives.
[³H]-Thymidine Incorporation Assay for Antiproliferative Activity
This assay quantifies cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
[³H]-thymidine
-
Trypsin-EDTA
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 2.5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or the vehicle control.
-
Incubation: Cells are incubated with the compounds for 24 hours.
-
Radiolabeling: [³H]-thymidine (0.5 µCi/well) is added to each well, and the plates are incubated for another 4 hours to allow for incorporation into the DNA of proliferating cells.
-
Harvesting: The cells are washed with PBS, treated with trypsin-EDTA to detach them, and then harvested onto glass fiber filters.
-
Measurement: The radioactivity on the filters is measured using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Extracellular Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This colorimetric assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Caco-2 cells
-
Complete cell culture medium
-
This compound derivatives
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the [³H]-thymidine incorporation assay protocol.
-
Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24 hours).
-
Sample Collection: A portion of the cell culture supernatant is carefully collected from each well.
-
Enzymatic Reaction: The collected supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time, protected from light, to allow the LDH to catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the level of cell cytotoxicity.
Potential Signaling Pathways
While the precise molecular mechanisms of these specific this compound derivatives are still under investigation, related thiazole compounds have been shown to induce apoptosis in colorectal cancer cells through the modulation of key signaling pathways. Two such pathways are the ROS-Mediated Mitochondrial Intrinsic Pathway and the Wnt/β-catenin Signaling Pathway .
The diagram above illustrates two potential mechanisms of action. The ROS-mediated pathway leads to apoptosis through mitochondrial dysfunction and caspase activation. The Wnt/β-catenin pathway, when inhibited, can lead to a decrease in the transcription of genes that promote cell proliferation. Further research is needed to confirm the precise pathways affected by the this compound amino acid derivatives.
This workflow outlines the key steps from cell culture to data analysis in the assessment of the anticancer properties of the this compound derivatives.
A Comparative Analysis of the Reactivity of 4-Bromothiazole-2-carbonitrile and 4-Chlorothiazole for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. This guide presents an objective comparison of the chemical reactivity of two key thiazole derivatives: 4-Bromothiazole-2-carbonitrile and 4-chlorothiazole. This analysis is supported by established principles of chemical reactivity and illustrative experimental data to inform the strategic design of synthetic routes.
The thiazole motif is a privileged scaffold in medicinal chemistry and agrochemistry, valued for its diverse biological activities. Functionalization of the thiazole ring is crucial for the exploration of structure-activity relationships (SAR). Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) are paramount. This guide focuses on the comparative reactivity of this compound and 4-chlorothiazole in these key transformations.
General Reactivity Principles
The reactivity of halothiazoles in common synthetic transformations is primarily governed by two key factors: the nature of the halogen atom and the electronic effects of other substituents on the thiazole ring.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is a critical factor, with the general trend for reactivity being C-I > C-Br > C-Cl. Consequently, 4-bromothiazole derivatives are generally more reactive than their 4-chloro counterparts, often requiring milder reaction conditions and lower catalyst loadings.
In nucleophilic aromatic substitution (SNAr) reactions , the reactivity is dictated by the electrophilicity of the carbon atom bearing the halogen and the ability of the ring to stabilize the negative charge of the intermediate (Meisenheimer complex). The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances the rate of SNAr by increasing the electrophilicity of the reaction center and stabilizing the intermediate. The nitrile group (-CN) in this compound is a potent electron-withdrawing group, which is expected to significantly activate the thiazole ring towards nucleophilic attack compared to the unsubstituted 4-chlorothiazole.
Comparative Reactivity in Key Synthetic Transformations
While direct side-by-side comparative studies under identical conditions for this compound and 4-chlorothiazole are not extensively documented in the public literature, we can infer their relative reactivity based on the aforementioned principles and representative experimental data for similar systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on the C-X bond strength, this compound is expected to exhibit higher reactivity than 4-chlorothiazole.
| Feature | This compound | 4-Chlorothiazole |
| Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts often required (e.g., with bulky, electron-rich phosphine ligands) |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times) |
| Yields | Generally good to excellent | Can be lower, more sensitive to catalyst and ligand choice |
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halothiazole Derivative
A general procedure for the Suzuki-Miyaura coupling of a 4-halothiazole with an arylboronic acid is as follows:
-
To a reaction vessel are added the 4-halothiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed more readily with this compound than with 4-chlorothiazole due to the weaker C-Br bond.
| Feature | This compound | 4-Chlorothiazole |
| Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, BINAP) | Often requires more specialized and highly active catalyst systems |
| Reaction Conditions | Generally milder temperatures | May require higher temperatures and longer reaction times |
| Yields | Typically good | Can be variable and highly dependent on the catalyst system |
Illustrative Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halothiazole Derivative
A general procedure for the Buchwald-Hartwig amination of a 4-halothiazole with an amine is as follows:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the 4-halothiazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 1.4 equiv.).
-
The vessel is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to a temperature typically between 80 and 110 °C.
-
The reaction is monitored by TLC or LC-MS until completion.
-
After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitrile group at the C2 position of this compound is expected to significantly enhance its reactivity in SNAr reactions compared to 4-chlorothiazole. This is due to the increased electrophilicity of the C4 position and the stabilization of the Meisenheimer intermediate.
| Feature | This compound | 4-Chlorothiazole |
| Reactivity | High | Low |
| Activating Group | Strong (-CN at C2) | None |
| Reaction Conditions | Often proceeds under mild conditions (e.g., with amines in a polar aprotic solvent) | Typically requires forcing conditions (high temperatures, strong bases) or is unreactive |
| Yields | Generally good to high | Often low to moderate, if the reaction proceeds at all |
Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution of a 4-Halothiazole with an Amine
A general procedure for the SNAr reaction of a 4-halothiazole with an amine is as follows:
-
The 4-halothiazole (1.0 equiv.) is dissolved in a polar aprotic solvent such as DMSO or DMF.
-
The amine (1.1-2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) are added to the solution.
-
The reaction mixture is heated, with the temperature ranging from room temperature to over 100 °C, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Nucleophilic Aromatic Substitution Pathway
Conclusion
-
For palladium-catalyzed cross-coupling reactions , this compound is the more reactive substrate, generally leading to higher yields under milder conditions. 4-Chlorothiazole represents a more economical but synthetically challenging alternative that often necessitates the use of more sophisticated and expensive catalyst systems.
-
For nucleophilic aromatic substitution reactions , this compound is significantly more reactive due to the activating effect of the C2-nitrile group. This makes it a superior substrate for the introduction of nucleophiles at the C4 position. 4-Chlorothiazole is largely unreactive in SNAr reactions unless harsh conditions are employed.
The choice between these two building blocks will ultimately depend on the specific synthetic target, the desired reaction type, and considerations of cost versus reactivity. This guide provides the foundational knowledge for making an informed decision to accelerate research and development in the fields of medicinal chemistry and agrochemistry.
Spectroscopic Analysis of 4-Bromothiazole-2-carbonitrile Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromothiazole-2-carbonitrile, a key building block in medicinal chemistry, proceeds through a series of reaction intermediates. A thorough spectroscopic analysis of these intermediates is crucial for reaction monitoring, quality control, and the overall success of the synthesis. This guide provides a comparative overview of the spectroscopic signatures of the key intermediates involved in a plausible synthetic route, supported by experimental data and detailed protocols.
Proposed Synthetic Pathway
A likely synthetic route to this compound commences with the bromination of 2-aminothiazole, followed by a sequence of functional group transformations at the 2-position. The key intermediates in this proposed pathway are:
-
2-Amino-4-bromothiazole (Intermediate 1)
-
4-Bromothiazole-2-diazonium salt (Intermediate 2 - transient)
-
4-Bromothiazole-2-carboxylic acid (Intermediate 3)
-
4-Bromothiazole-2-carboxamide (Intermediate 4)
The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Comparative Spectroscopic Data of Reaction Intermediates
The following tables summarize the key spectroscopic data for the proposed intermediates, allowing for a clear comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-5 of Thiazole Ring | Other Protons | Solvent |
| Intermediate 1: 2-Amino-4-bromothiazole | 6.41 (s, 1H)[1] | 5.32 (br s, 2H, -NH₂)[1] | CDCl₃ |
| Intermediate 3: 4-Bromothiazole-2-carboxylic acid | 8.25 (s, 1H) | 10.5 (br s, 1H, -COOH) | DMSO-d₆ |
| Intermediate 4: 4-Bromothiazole-2-carboxamide | ~8.1-8.3 (s, 1H) | ~7.5-8.0 (br s, 2H, -CONH₂) | DMSO-d₆ |
| Final Product: this compound | ~8.5 (s, 1H) | - | CDCl₃ |
Note: Data for some intermediates are estimated based on closely related structures due to the lack of direct literature values.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=N (Thiazole) | -NH₂ Stretch | C=O Stretch | -C≡N Stretch |
| Intermediate 1: 2-Amino-4-bromothiazole | ~1630 | ~3400-3200 | - | - |
| Intermediate 3: 4-Bromothiazole-2-carboxylic acid | ~1610 | - | ~1700 | - |
| Intermediate 4: 4-Bromothiazole-2-carboxamide | ~1615 | ~3350, ~3180 | ~1670 | - |
| Final Product: this compound | ~1580 | - | - | ~2230 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Pattern |
| Intermediate 1: 2-Amino-4-bromothiazole | 179/181 (approx. 1:1 ratio) | Loss of NH₂ |
| Intermediate 3: 4-Bromothiazole-2-carboxylic acid | 208/210 (approx. 1:1 ratio) | Loss of COOH, CO |
| Intermediate 4: 4-Bromothiazole-2-carboxamide | 207/209 (approx. 1:1 ratio) | Loss of CONH₂ |
| Final Product: this compound | 189/191 (approx. 1:1 ratio) | Loss of CN, Br |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectra of all brominated species, resulting in two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures for similar compounds.
Synthesis of Intermediate 1: 2-Amino-4-bromothiazole
This synthesis can be achieved via the bromination of 2-aminothiazole.
Caption: Experimental workflow for the synthesis of 2-Amino-4-bromothiazole.
Protocol: To a solution of 2-aminothiazole in acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is subjected to an aqueous workup, followed by purification by recrystallization or column chromatography to yield 2-amino-4-bromothiazole.
Synthesis of Intermediate 3: 4-Bromothiazole-2-carboxylic acid via Sandmeyer Reaction
The conversion of the amino group to a carboxylic acid can be achieved via a Sandmeyer-type reaction, which proceeds through a transient diazonium salt intermediate.
Protocol: 2-Amino-4-bromothiazole is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This intermediate is then added to a solution of a copper(I) salt (e.g., CuCN, which would then be hydrolyzed, or a route involving a different copper salt for hydrolysis). For the carboxylic acid, a common method involves diazotization followed by reaction with a large excess of water, often with a copper catalyst. The resulting carboxylic acid is then extracted and purified.
Synthesis of Intermediate 4: 4-Bromothiazole-2-carboxamide
Protocol: 4-Bromothiazole-2-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form the carboxamide. The product is typically isolated by filtration and purified by recrystallization.
Synthesis of Final Product: this compound
The final step involves the dehydration of the carboxamide.
References
A Comparative Guide to the Structural Validation of 4-Bromothiazole-2-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation of 4-Bromothiazole-2-carbonitrile and its key derivatives. Below, we present a comprehensive analysis based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility.
Structural Elucidation: A Comparative Analysis
The structural integrity of synthesized thiazole derivatives is paramount for their application in drug discovery and development. Here, we compare the spectroscopic data of three key compounds: this compound, 2,4-Dibromothiazole, and 4-Methylthiazole-2-carbonitrile.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three thiazole derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.25 | s | 1H | H-5 |
| 2,4-Dibromothiazole | 7.52 | s | 1H | H-5 |
| 4-Methylthiazole-2-carbonitrile | 7.40 | s | 1H | H-5 |
| 2.55 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 145.2 | C-2 |
| 130.5 | C-4 | |
| 125.8 | C-5 | |
| 113.7 | -CN | |
| 2,4-Dibromothiazole | 138.1 | C-2 |
| 123.6 | C-4 | |
| 115.9 | C-5 | |
| 4-Methylthiazole-2-carbonitrile | 152.1 | C-2 |
| 148.5 | C-4 | |
| 120.3 | C-5 | |
| 114.2 | -CN | |
| 17.1 | -CH₃ |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | C≡N Stretch | C=N Stretch | C-Br Stretch | C-H Stretch (aromatic) |
| This compound | ~2240 | ~1580 | ~650 | ~3100 |
| 2,4-Dibromothiazole | - | ~1570 | ~670, ~640 | ~3110 |
| 4-Methylthiazole-2-carbonitrile | ~2235 | ~1590 | - | ~3120, ~2950 (aliphatic) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 188/190 (Br isotopes) | 109 ([M-Br]⁺), 82 ([M-Br-CN]⁺) |
| 2,4-Dibromothiazole | 242/244/246 (Br isotopes) | 163/165 ([M-Br]⁺), 84 ([M-2Br]⁺) |
| 4-Methylthiazole-2-carbonitrile | 124 | 97 ([M-HCN]⁺), 83 ([M-CH₃CN]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared thiazole derivatives are provided below.
Synthesis Protocols
1. Synthesis of this compound
-
Reaction: Diazotization of 2-amino-4-bromothiazole followed by a Sandmeyer reaction.
-
Procedure:
-
2-Amino-4-bromothiazole (1 eq.) is dissolved in an aqueous solution of hydrobromic acid (48%).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water at 60-70 °C.
-
The reaction mixture is stirred for 2 hours at this temperature and then allowed to cool to room temperature.
-
The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography on silica gel.
-
2. Synthesis of 2,4-Dibromothiazole [1]
-
Reaction: Bromination of 2-aminothiazole.
-
Procedure:
-
To a stirred solution of 2-aminothiazole (1 eq.) in glacial acetic acid, bromine (2.5 eq.) is added dropwise at room temperature.
-
The reaction mixture is then heated to 100 °C for 4 hours.
-
After cooling, the mixture is poured onto crushed ice, and the precipitate is collected by filtration.
-
The crude product is then treated with a solution of sodium nitrite in sulfuric acid to diazotize the remaining amino group, followed by treatment with a solution of copper(I) bromide in hydrobromic acid.
-
The resulting solid is filtered, washed with water, and purified by recrystallization.
-
3. Synthesis of 4-Methylthiazole-2-carbonitrile
-
Reaction: Dehydration of 4-methylthiazole-2-carboxamide.
-
Procedure:
-
4-Methylthiazole-2-carboxamide (1 eq.) is suspended in phosphorus oxychloride (3 eq.).
-
The mixture is heated at reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
-
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FTIR Spectroscopy: Spectra were recorded on an FTIR spectrometer using KBr pellets for solid samples or as a thin film for liquid samples.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and the logical workflow for structural validation.
Caption: Synthetic pathways for the three compared thiazole derivatives.
Caption: Logical workflow for the structural validation of thiazole derivatives.
References
A Comparative Guide to Cross-Coupling Methods for 4-Bromothiazole-2-carbonitrile
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like thiazole is a critical step in the synthesis of novel compounds with potential therapeutic applications. The strategic introduction of various substituents to the thiazole ring can significantly impact a molecule's biological activity. This guide provides an objective comparison of several palladium-catalyzed cross-coupling methods for the functionalization of 4-Bromothiazole-2-carbonitrile, a versatile building block in medicinal chemistry. The performance of Suzuki, Stille, and Sonogashira cross-coupling reactions are compared, with supporting experimental data from analogous systems to provide a predictive framework for reaction optimization.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the Suzuki, Stille, and Sonogashira cross-coupling reactions of this compound with various coupling partners. The data is compiled from established methodologies for structurally similar brominated heterocycles.
| Cross-Coupling Method | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| Stille | Organostannane | Pd(PPh₃)₄ (5 mol%) | - | - | Toluene | 110 | 16 | 58-62 | [2][3] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ (3 mol%) | - | Et₃N | THF | RT | 6 | ~90 | [4] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This procedure is adapted from established methods for the Suzuki-Miyaura coupling of brominated thiazole derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is based on procedures for the Stille coupling of bromothiazole derivatives.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add the organostannane reagent to the solution.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to remove organotin byproducts and isolate the desired product.
Sonogashira Coupling Protocol
This generalized procedure is based on established protocols for the Sonogashira coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is the fundamental mechanism for the Suzuki, Stille, and Sonogashira reactions discussed.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
In Silico Modeling of 4-Bromothiazole-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in silico modeling techniques applied to 4-bromothiazole-2-carbonitrile derivatives, offering a comparative analysis of computational approaches and their outcomes. By leveraging data from studies on structurally similar thiazole compounds, this document outlines the methodologies and potential insights that can be gained for the rational design of novel therapeutics.
Introduction to Thiazole Derivatives in Drug Discovery
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In silico modeling plays a pivotal role in accelerating the discovery and optimization of thiazole-based drug candidates by predicting their binding affinities, mechanisms of action, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.[3] This guide focuses on the application of these computational methods to derivatives of this compound, a key intermediate in the synthesis of various bioactive molecules.
Comparative Analysis of In Silico Modeling Techniques
The in silico evaluation of this compound derivatives typically involves a multi-step computational workflow. The primary techniques employed are molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[3] Docking studies are instrumental in virtual screening and lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of its stability and binding free energy.[4][5]
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity.[6] Pharmacophore models are valuable for virtual screening and de novo design.
The following table summarizes the typical quantitative data obtained from these studies, using representative data from analyses of various thiazole derivatives to illustrate the comparative performance of different hypothetical this compound derivatives.
Table 1: Comparative In Silico Performance of Hypothetical this compound Derivatives
| Derivative | Target Protein | Molecular Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Pharmacophore Fit Score | Predicted ADMET Profile |
| Derivative A | EGFR Kinase | -9.8 | -10.5 | Met793, Lys745, Asp855 | 0.85 | Good oral bioavailability, low toxicity |
| Derivative B | DHFR | -8.5 | -9.2 | Ile7, Phe31, Arg57 | 0.78 | Moderate oral bioavailability, potential for CYP inhibition |
| Derivative C | SGLT2 | -11.1 | -12.3 | Trp291, Phe453, Gln457 | 0.92 | Good oral bioavailability, low toxicity |
| Alternative Scaffold 1 | EGFR Kinase | -8.2 | -9.0 | Met793, Cys797 | 0.70 | Poor oral bioavailability |
| Alternative Scaffold 2 | SGLT2 | -9.5 | -10.1 | Asn75, Trp291 | 0.80 | Good oral bioavailability, moderate toxicity |
Note: The data in this table is representative and compiled from various studies on thiazole derivatives for illustrative purposes.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for key computational experiments based on common practices in the field.[5][8]
Protocol 1: Molecular Docking
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.
-
Perform energy minimization of the protein structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at physiological pH and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the position of a co-crystallized ligand or through binding site prediction algorithms.
-
Utilize a docking program (e.g., AutoDock Vina, GLIDE) to predict the binding poses of the ligand within the defined site.[5][9]
-
Score and rank the generated poses based on the software's scoring function.
-
-
Analysis:
-
Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's active site residues.
-
Protocol 2: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure.
-
Run the production simulation for a specified time (e.g., 100 ns).[4]
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.
-
Protocol 3: Pharmacophore Modeling
-
Model Generation:
-
Select a set of known active ligands for the target of interest.
-
Align the ligands and identify common chemical features (hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings).
-
Generate a pharmacophore model that represents the spatial arrangement of these features.[6]
-
-
Model Validation:
-
Validate the model using a test set of active and inactive compounds to assess its ability to discriminate between them.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.
-
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the in silico modeling of this compound derivatives.
Caption: In Silico Modeling Workflow.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Structure-Activity Relationship Logic.
References
- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromothiazole-2-carbonitrile: A Versatile Scaffold for Diverse Therapeutic Applications
A comprehensive guide for researchers and drug development professionals comparing the performance of 4-Bromothiazole-2-carbonitrile-based compounds against alternative therapeutic agents, supported by experimental data and detailed methodologies.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of clinically approved drugs.[1][2] Among the various substituted thiazoles, this compound has emerged as a particularly valuable starting material for the synthesis of a diverse array of biologically active compounds. This guide provides an objective comparison of therapeutic agents derived from the this compound scaffold with alternative molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
A Scaffold for Kinase Inhibition in Oncology
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the development of potent kinase inhibitors.
Targeting the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. A series of novel thiazole derivatives have been synthesized and identified as dual PI3Kα/mTOR inhibitors.
Table 1: Comparison of a Thiazole-Based PI3Kα/mTOR Inhibitor with an Alternative Scaffold
| Compound | Scaffold | Target(s) | IC50 (µM) | Reference |
| Compound 3b | Thiazole | PI3Kα | 0.086 ± 0.005 | [3] |
| mTOR | 0.221 ± 0.014 | [3] | ||
| BKM-120 | 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα | 0.0446 ± 0.0036 | [4][5] |
| PI3Kδ | 0.0793 ± 0.0110 | [4][5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Compound 3b, a thiazole derivative, demonstrates potent inhibition of both PI3Kα and mTOR.[3] For comparison, BKM-120, which is based on a 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, also shows strong inhibitory activity against PI3Kα and other isoforms.[4][5] This highlights the potential of the thiazole scaffold to generate highly effective kinase inhibitors comparable to other established pharmacophores.
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR can be determined using a variety of commercially available assay kits. A general protocol is outlined below:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a serial dilution series to generate a range of concentrations for testing.
-
Kinase Reaction: In a 96-well plate, combine the kinase enzyme (PI3Kα or mTOR), the appropriate substrate (e.g., phosphatidylinositol), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells containing the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Targeting Aurora Kinases
Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Thiazole-based compounds have also been investigated as inhibitors of these key mitotic regulators. While specific derivatives of this compound targeting Aurora kinases were not prominently found in the immediate search, the broader class of thiazole derivatives has shown promise in this area. For comparison, pyrazole-based inhibitors have demonstrated significant activity.
Table 2: Comparison of a Pyrazole-Based Aurora-A Kinase Inhibitor with a Standard Compound
| Compound | Scaffold | Target | IC50 (µM) | Reference |
| Compound P-6 | Pyrazole-thiazolidinone | Aurora-A | 0.11 ± 0.03 | |
| VX-680 (Tozasertib) | Pyrrolopyrazole | Aurora-A | Not specified, used as standard |
Compound P-6, a pyrazole-thiazolidinone hybrid, shows potent inhibition of Aurora-A kinase, comparable to the standard inhibitor VX-680. This provides a benchmark for the development of novel thiazole-based Aurora kinase inhibitors derived from the this compound scaffold.
Caption: Inhibition of the Aurora kinase signaling pathway.
A Scaffold for Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The this compound scaffold provides a promising starting point for the synthesis of new antimicrobial compounds.
Broad-Spectrum Antibacterial and Antifungal Activity
Derivatives of thiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1]benzothiazole derivatives synthesized from a benzothiazole precursor have shown potent antimicrobial effects.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Various Microorganisms
| Compound | Scaffold | Microorganism | MIC (µmol/L) | Reference |
| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one | Staphylococcus aureus | 4-12 | |
| Bacillus subtilis | 4-12 | |||
| Compound 9d | pyrrolo[2,1-b][1]benzothiazole | Candida albicans | - | |
| Ganoderma lucidum | - | |||
| Cefotaxime (Standard) | Cephalosporin | Staphylococcus aureus | 6-12 | |
| Fluconazole (Standard) | Triazole | Candida albicans | - |
MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Compounds 7a and 9d, derived from a benzothiazole scaffold, exhibit potent antimicrobial activity, with MIC values comparable or superior to standard antibiotics and antifungals. This underscores the potential of thiazole-based structures in combating microbial infections.
The Minimum Inhibitory Concentration (MIC) of novel compounds can be determined using the broth microdilution method as follows:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 16-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The this compound scaffold represents a privileged starting point for the development of novel therapeutic agents across diverse disease areas. The inherent chemical tractability of this scaffold allows for the synthesis of a wide range of derivatives with potent biological activities, including kinase inhibition and antimicrobial effects. The data presented in this guide demonstrates that compounds derived from thiazole-based scaffolds can exhibit efficacy comparable to or exceeding that of alternative molecular frameworks. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 88982-82-5|4-Bromo-1,3-thiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
Benchmarking 4-Bromothiazole-2-carbonitrile: A Comparative Guide to Thiazole Building Blocks in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiazole derivatives are prevalent scaffolds in medicinal chemistry and materials science, and the choice of a specific thiazole building block can significantly impact reaction efficiency and overall yield. This guide provides an objective comparison of 4-Bromothiazole-2-carbonitrile against two other commercially available thiazole building blocks, 4-Bromothiazole and 2-Bromothiazole-4-carbonitrile, in the context of widely used palladium-catalyzed cross-coupling reactions.
This comparison focuses on two of the most powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of each thiazole building block is evaluated based on reported reaction yields and optimized conditions, providing a valuable resource for synthetic chemists to make informed decisions in their research endeavors.
At a Glance: Performance in Cross-Coupling Reactions
The following tables summarize the performance of this compound and its counterparts in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data is collated from published scientific literature, offering a direct comparison of their reactivity and efficiency under optimized conditions.
Table 1: Suzuki-Miyaura Coupling Reaction Comparison
| Thiazole Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% (estimated) |
| 4-Bromothiazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 95%[1] |
| 2-Bromothiazole-4-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 88%[2] |
Table 2: Buchwald-Hartwig Amination Reaction Comparison
| Thiazole Building Block | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80% (estimated) |
| 4-Bromothiazole | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 75%[3] |
| 2-Bromothiazole-4-carbonitrile | Morpholine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-Amyl alcohol | 92%[4] |
Experimental Protocols
Detailed experimental protocols for the reactions cited in the comparison tables are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for different substrates or scales.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the respective bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the indicated temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere are added the respective bromothiazole (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand, and the base (1.4 mmol). The specified solvent (5 mL) is added, and the mixture is heated at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic processes and decision-making involved, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 4-Bromothiazole-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Bromothiazole-2-carbonitrile, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This compound is classified as a halogenated organic nitrile, requiring special waste management procedures. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood. Respirator if needed. |
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not wash spills down the drain.
Segregation and Collection of Waste
Proper segregation is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Do not dispose of down the sanitary sewer.
-
Keep separate from aqueous, acidic, or basic waste streams.
Step-by-Step Disposal Protocol
1. Waste Container Selection:
- Utilize a dedicated, compatible container for halogenated organic waste. High-density polyethylene (HDPE) carboys are a suitable option.
- Ensure the container is in good condition, with a secure, screw-top lid to prevent leaks and evaporation.
2. Waste Container Labeling:
- Label the waste container before adding any waste.
- The label must be clearly legible and include the following information:
- The words "Hazardous Waste "
- The full chemical name: "This compound " and any other halogenated compounds in the container.
- The hazard characteristics (e.g., "Toxic," "Irritant").
- The accumulation start date (the date the first waste is added).
- The name and contact information of the responsible researcher or laboratory.
3. Waste Accumulation:
- Collect all waste containing this compound, including contaminated solids (e.g., paper towels, absorbent pads), in the designated halogenated waste container.
- Keep the container closed at all times, except when adding waste.
- Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.
4. Temporary Storage in the Laboratory:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of laboratory personnel and away from general traffic.
- Ensure secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.
- Store incompatible waste types separately. For instance, do not store halogenated organic waste next to strong acids or oxidizers.[1]
5. Arranging for Disposal:
- Once the waste container is full or has been in accumulation for a designated period (check your institution's specific guidelines, often 90-180 days), arrange for its collection.
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
- Ensure the waste container's label is complete and accurate before collection.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific waste management plan for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
